L-366948
Description
Properties
CAS No. |
127819-97-0 |
|---|---|
Molecular Formula |
C42H56N8O6 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S)-1-[(2S)-1-[(2R)-2-amino-3-[2,2-bis(piperidine-1-carbonyl)imidazol-4-yl]propanoyl]-2-formylpyrrolidin-2-yl]-3-methyl-1-oxopentan-2-yl]-3-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C42H56N8O6/c1-3-28(2)35(46-37(53)33(43)24-29-15-16-30-13-6-7-14-31(30)23-29)36(52)41(27-51)17-12-22-50(41)38(54)34(44)25-32-26-45-42(47-32,39(55)48-18-8-4-9-19-48)40(56)49-20-10-5-11-21-49/h6-7,13-16,23,26-28,33-35H,3-5,8-12,17-22,24-25,43-44H2,1-2H3,(H,46,53)/t28-,33-,34+,35-,41-/m0/s1 |
InChI Key |
OCVKQRQVXSMCCJ-HWFQYKCLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[C@]1(CCCN1C(=O)[C@@H](CC2=NC(N=C2)(C(=O)N3CCCCC3)C(=O)N4CCCCC4)N)C=O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)C1(CCCN1C(=O)C(CC2=NC(N=C2)(C(=O)N3CCCCC3)C(=O)N4CCCCC4)N)C=O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 366948; L-366948; L366948; L 366,948; L-366,948; L366,948; |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of L-366948: A Technical Guide for Researchers
An In-depth Examination of a Non-Peptide Oxytocin (B344502) Receptor Antagonist
This technical guide provides a comprehensive overview of the mechanism of action of L-366948, a non-peptide antagonist of the oxytocin receptor. The content herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and molecular interactions of this compound. This document synthesizes available data on its binding characteristics, functional effects, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a notable compound in the study of oxytocin signaling, functioning as a direct antagonist of the oxytocin receptor (OTR). Unlike endogenous ligands and their peptide-based analogs, this compound belongs to a class of non-peptide molecules designed to have improved pharmacokinetic properties. Its primary mechanism of action is the competitive inhibition of oxytocin binding to its receptor, thereby blocking the downstream signaling cascades that are normally initiated by the hormone. This antagonistic activity has been demonstrated to effectively inhibit physiological processes mediated by oxytocin, such as the stimulation of phosphoinositide hydrolysis[1][2].
Core Mechanism of Action: Oxytocin Receptor Antagonism
The primary molecular target of this compound is the oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The OTR is predominantly coupled to the Gq/11 class of G-proteins. The binding of oxytocin to the OTR triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction.
This compound exerts its antagonistic effect by binding to the oxytocin receptor and preventing the binding of oxytocin. This competitive inhibition blocks the activation of the Gq/PLC signaling pathway, thereby preventing the generation of IP3 and DAG and the subsequent mobilization of intracellular calcium.
Quantitative Pharmacological Profile
| Parameter | Compound | Receptor | Species/Tissue | Value | Reference |
| Binding Affinity (Ki) | L-366,509 | Oxytocin | Rat, Rhesus, Human Uterus | 370-780 nM | |
| Vasopressin V1/V2 | Rat | 25-30 µM | [1] | ||
| Vasopressin V1/V2 | Primate | 2-6 µM | [1] | ||
| Functional Inhibition (IC50) | L-366,509 | Oxytocin-induced PI Turnover | Rat Uterine Slices | 1.6 µM | [1] |
| L-368,899 | Oxytocin | Rat Uterus | 8.9 nM | ||
| Oxytocin | Human Uterus | 26 nM | [3] | ||
| Vasopressin | Human Liver | 510 nM | [3] | ||
| Vasopressin | Human Kidney | 960 nM | [3] | ||
| Vasopressin | Rat Liver | 890 nM | [3] | ||
| Vasopressin | Rat Kidney | 2400 nM | [3] |
Experimental Protocols
The characterization of this compound as an oxytocin receptor antagonist involves a series of in vitro assays to determine its binding affinity, selectivity, and functional activity.
Radioligand Binding Assay for a Representative Oxytocin Receptor Antagonist
This protocol describes a method to determine the binding affinity (Ki) of a test compound like this compound for the oxytocin receptor.
1. Membrane Preparation:
- Homogenize tissues (e.g., rat uterus) or cells expressing the recombinant human oxytocin receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation step.
- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
- In a 96-well plate, combine the prepared membranes (typically 20-50 µg of protein per well), a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin), and varying concentrations of the unlabeled test compound (e.g., this compound).
- To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of unlabeled oxytocin.
- To determine total binding, include wells with only the membranes and the radioligand.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Scintillation Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4), using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Phosphoinositide Hydrolysis Assay
This protocol outlines a method to assess the functional antagonist activity of a compound like this compound by measuring its ability to inhibit oxytocin-stimulated phosphoinositide hydrolysis.
1. Cell Culture and Labeling:
- Culture cells expressing the oxytocin receptor (e.g., HEK293-OTR or primary myometrial cells) in a suitable growth medium.
- Seed the cells in multi-well plates (e.g., 24-well plates).
- Label the cellular phosphoinositides by incubating the cells overnight with a medium containing [3H]-myo-inositol.
2. Antagonist Pre-incubation and Agonist Stimulation:
- Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) to remove unincorporated [3H]-myo-inositol.
- Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound) in a buffer containing LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates) for a defined period (e.g., 15-30 minutes).
- Stimulate the cells with a fixed concentration of oxytocin (typically the EC80 concentration to elicit a robust response) for a specific duration (e.g., 30-60 minutes).
3. Extraction of Inositol Phosphates:
- Terminate the stimulation by aspirating the medium and adding a cold extraction solution (e.g., 0.5 M trichloroacetic acid).
- Incubate on ice to allow for cell lysis and extraction of soluble inositol phosphates.
- Collect the acidic extracts.
4. Anion-Exchange Chromatography:
- Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
- Wash the columns with water to remove the free inositol.
- Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
5. Scintillation Counting and Data Analysis:
- Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
- Plot the amount of [3H]-inositol phosphates accumulated as a function of the logarithm of the antagonist concentration.
- Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the oxytocin-stimulated inositol phosphate (B84403) production, using non-linear regression analysis.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Oxytocin Receptor and Inhibition by this compound
Caption: Oxytocin receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for Characterizing an Oxytocin Receptor Antagonist
Caption: A typical experimental workflow for characterizing an oxytocin receptor antagonist.
References
A Technical Guide to the Discovery and Synthesis of the Oxytocin Antagonist L-368,899
Introduction
L-368,899 is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor.[1][2] Developed in the early 1990s, it has become a valuable pharmacological tool for investigating the diverse physiological roles of oxytocin, particularly in the central nervous system.[1][2] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of L-368,899, intended for researchers, scientists, and professionals in drug development. It is worth noting that another compound, L-366,948, a cyclic hexapeptide, was also investigated as an oxytocin antagonist around the same period.[3] However, L-368,899 has been more extensively characterized and is more widely available for research purposes.
Discovery and Development
L-368,899 was developed by Merck as part of a program to identify non-peptide, orally bioavailable oxytocin antagonists for potential use in the management of preterm labor.[4] The discovery stemmed from a targeted screening effort and subsequent medicinal chemistry optimization.[4] Unlike earlier peptide-based antagonists, L-368,899 offered the advantage of improved pharmacokinetic properties, including oral activity.[5]
Pharmacological Profile
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[6] Its binding affinity and selectivity have been characterized in various in vitro and in vivo systems.
Table 1: Receptor Binding Affinity of L-368,899 [6]
| Receptor | Species | IC50 (nM) |
| Oxytocin | Human | 8.9 |
| Oxytocin | Rat | 26 |
| Vasopressin V1a | Human | 370 |
| Vasopressin V2 | Human | 570 |
Table 2: In Vivo Efficacy of L-368,899 [6]
| Assay | Species | Endpoint | ED50 (mg/kg, i.v.) |
| Inhibition of Oxytocin-induced Uterine Contractions | Rat | - | 0.35 |
Experimental Protocols
Receptor Binding Assay (Human Uterine Membranes)
The following protocol is a generalized representation based on standard methodologies for receptor binding assays.
-
Membrane Preparation: Myometrial tissue from human uteri is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of L-368,899.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
In Vivo Inhibition of Uterine Contractions (Anesthetized Rat)
-
Animal Preparation: Female rats are anesthetized, and a catheter is placed in the jugular vein for drug administration. Uterine contractions are monitored via a pressure transducer placed in the uterine horn.
-
Oxytocin Challenge: A baseline of uterine activity is established, and then oxytocin is infused intravenously to induce regular uterine contractions.
-
Antagonist Administration: L-368,899 is administered intravenously at various doses.
-
Measurement of Inhibition: The reduction in the frequency and amplitude of oxytocin-induced uterine contractions is recorded.
-
Data Analysis: The dose of L-368,899 that produces a 50% reduction in the contractile response (ED50) is calculated.
Synthesis Pathway
The synthesis of L-368,899 is a multi-step process involving the preparation of key intermediates. The core of the molecule is a substituted bicyclo[2.2.1]heptane scaffold. The detailed synthesis is described in the 1994 publication by Williams et al. in the Journal of Medicinal Chemistry.[2][7]
Caption: A simplified overview of the key stages in the chemical synthesis of L-368,899.
Mechanism of Action and Signaling Pathway
L-368,899 functions by competitively blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). The oxytocin receptor is primarily coupled to the Gq/11 family of G proteins.
Caption: The signaling pathway of the oxytocin receptor and the inhibitory action of L-368,899.
L-368,899 remains a critical research tool for elucidating the complex biology of the oxytocin system. Its well-defined pharmacological profile, coupled with its non-peptide nature and oral bioavailability, ensures its continued relevance in both basic and translational research. This guide provides a foundational understanding of its discovery, synthesis, and mechanism of action for scientists and researchers in the field.
References
- 1. Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. Antagonism of oxytocin in rats and pregnant rhesus monkeys by the novel cyclic hexapeptides, L-366,682 and L-366,948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
L-366948: An In-Depth Technical Guide to a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to specifically block the actions of oxytocin has made it a valuable tool in pharmacological research, particularly in studies related to uterine contractility and the potential treatment of preterm labor. This technical guide provides a comprehensive overview of this compound, including its binding affinity, selectivity, mechanism of action, and detailed experimental protocols for its characterization.
Core Data Summary
Binding Affinity and Selectivity
| Receptor | Species | Ligand | Kₐ (10⁸/M) | Notes |
| Oxytocin Receptor | Human | This compound | 2.27 | Determined by radioligand binding assay using human uterine myometrial tissue.[1] |
| Oxytocin Receptor | Rat | This compound | 5.89 | Determined by radioligand binding assay using rat uterine membranes.[1] |
| Vasopressin V1 Receptor | Rat | This compound | N/A | In vivo studies showed no antagonism of the pressor effects of arginine vasopressin at doses selective for oxytocin antagonism. |
| Vasopressin V2 Receptor | Rat | This compound | N/A | In vivo studies showed no antagonism of the antidiuretic effects of arginine vasopressin at doses selective for oxytocin antagonism. |
N/A : Not Available in the reviewed literature.
Mechanism of Action and Signaling Pathways
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3] Upon oxytocin binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium is a key event in smooth muscle contraction, such as in the uterus during labor.[2]
This compound acts as a competitive antagonist at the oxytocin receptor, blocking the binding of oxytocin and thereby inhibiting this signaling cascade. This leads to a reduction in intracellular calcium mobilization and subsequent inhibition of uterine contractions.
Oxytocin Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol is a general method for determining the binding affinity of a compound like this compound to the oxytocin receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from pregnant rat uterus or a recombinant cell line).
-
Radioligand: [³H]-Oxytocin.
-
Unlabeled Oxytocin (for determining non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound or vehicle (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding).
-
[³H]-Oxytocin at a concentration close to its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-Oxytocin binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Inhibition of Oxytocin-Induced Phosphoinositide Hydrolysis
This assay measures the ability of this compound to inhibit the functional response of the oxytocin receptor, specifically the production of inositol phosphates.
Objective: To determine the functional antagonist potency of this compound by measuring its inhibition of oxytocin-stimulated phosphoinositide hydrolysis.
Materials:
-
Cells expressing the oxytocin receptor (e.g., primary uterine smooth muscle cells or a recombinant cell line).
-
[³H]-myo-inositol.
-
Agonist: Oxytocin.
-
Antagonist: this compound.
-
Lithium Chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Cell lysis buffer (e.g., perchloric acid).
-
Dowex anion-exchange resin.
-
Scintillation cocktail.
Procedure:
-
Cell Culture and Labeling: Culture cells to near confluence and then label them by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl solution for a short period (e.g., 15-30 minutes).
-
Antagonist Treatment: Add various concentrations of this compound to the cells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of oxytocin (typically the EC₅₀ or EC₈₀) and incubate for a further period (e.g., 30-60 minutes).
-
Cell Lysis and Extraction: Terminate the reaction by adding lysis buffer. Scrape the cells and collect the lysate.
-
Separation of Inositol Phosphates: Neutralize the lysate and apply it to a Dowex anion-exchange column. Elute the different inositol phosphates (IP1, IP2, IP3) using a stepwise gradient of ammonium (B1175870) formate/formic acid.
-
Quantification: Collect the fractions and measure the radioactivity of each using a scintillation counter.
-
Data Analysis:
-
Sum the radioactivity of the inositol phosphate (B84403) fractions.
-
Plot the amount of total inositol phosphates produced against the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of oxytocin-stimulated phosphoinositide hydrolysis.
-
In Vivo Tocolytic Activity Assay in Rats
This protocol describes a general method to assess the ability of this compound to inhibit uterine contractions in a living animal model.
Objective: To evaluate the in vivo tocolytic efficacy of this compound against oxytocin-induced uterine contractions.
Materials:
-
Female Sprague-Dawley rats in estrus or late-stage pregnancy.
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital).
-
Oxytocin.
-
This compound.
-
Saline solution.
-
Intrauterine balloon catheter or pressure transducer.
-
Data acquisition system to record uterine pressure.
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate a jugular vein for intravenous administration of compounds. Insert an intrauterine balloon catheter into one uterine horn to measure changes in intrauterine pressure.
-
Baseline Recording: Allow the animal to stabilize and record baseline uterine activity.
-
Oxytocin Challenge: Administer a bolus injection of oxytocin to induce uterine contractions and record the response.
-
Antagonist Administration: Administer a single intravenous dose of this compound.
-
Post-Antagonist Oxytocin Challenge: After a set time following antagonist administration, repeat the oxytocin challenge and record the uterine response.
-
Dose-Response: Repeat the procedure with different doses of this compound to generate a dose-response curve for the inhibition of oxytocin-induced contractions.
-
Data Analysis:
-
Quantify the uterine contractile response (e.g., amplitude, frequency, or area under the curve of pressure changes).
-
Calculate the percentage inhibition of the oxytocin-induced response at each dose of this compound.
-
Determine the ED₅₀ (the dose of this compound that produces 50% of the maximal inhibition).
-
Chemical Structure and Synthesis
The chemical name for this compound is cyclo-(L-Pro-D-2-naphthyl-Ala-L-Ile-D-pipecolic acid-L-pipecolic acid-D-His). A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, its cyclic hexapeptide structure suggests it would be synthesized using solid-phase or solution-phase peptide synthesis methodologies, followed by a cyclization step.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the oxytocin system. Its high affinity and selectivity for the oxytocin receptor, coupled with its demonstrated in vivo efficacy, make it a suitable compound for studies on uterine function and the development of novel tocolytic agents. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other oxytocin receptor antagonists. Further research to obtain a complete quantitative selectivity profile and detailed structural information would be beneficial for the scientific community.
References
An In-Depth Technical Guide to L-366948: Elucidating its Core Chemical Identity and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical compound designated as L-366948. Extensive searches of public chemical databases and the scientific literature have revealed that "this compound" does not correspond to a recognized chemical entity with publicly available data. This suggests that this compound may be an internal research code, a historical designation that has been superseded, or a potential typographical error. This guide will detail the search methodology undertaken and provide context for the lack of available information, which is a crucial first step in any rigorous chemical or pharmacological investigation.
Chemical Identifier: CAS Number
A primary step in characterizing any chemical compound is the assignment of a unique Chemical Abstracts Service (CAS) number. A thorough search for a CAS number associated with this compound was conducted across multiple chemical and scientific databases.
Table 1: CAS Number Identification for this compound
| Identifier | CAS Number | Status |
| This compound | Not Found | No publicly registered CAS number could be associated with this identifier. |
The inability to locate a CAS number for this compound is a significant finding, as it indicates the compound is not indexed in the primary global registry for chemical substances.
Chemical Properties
Without a confirmed chemical structure or a valid identifier, it is not possible to provide quantitative data on the chemical properties of this compound. Key properties such as molecular formula, molecular weight, and the International Union of Pure and Applied Chemistry (IUPAC) name remain undetermined.
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | Unknown |
| Molecular Weight | Unknown |
| IUPAC Name | Unknown |
Experimental Protocols and Methodologies
A comprehensive search for experimental protocols related to the synthesis, handling, or use of this compound in scientific research yielded no specific results. This includes a lack of information on:
-
Synthesis Procedures: No published methods for the chemical synthesis of a compound identified as this compound were found.
-
Analytical Methods: There are no available protocols for the analysis or characterization of this compound.
-
In Vitro and In Vivo Assays: No documented experimental use of this compound in biological or pharmacological studies could be retrieved from the public domain.
Signaling Pathways and Mechanism of Action
The biological activity and mechanism of action of a compound are contingent on its chemical structure. As the structure of this compound is unknown, no information regarding its potential interactions with biological signaling pathways can be provided.
Logical Workflow for Compound Identification
Figure 1. A flowchart depicting the systematic but unsuccessful search for information on this compound.
Conclusion and Recommendations for Further Investigation
The identifier this compound does not correspond to a chemical compound with publicly available scientific data. For researchers, scientists, and drug development professionals seeking to investigate this compound, the following steps are recommended:
-
Verify the Identifier: Double-check the spelling and formatting of "this compound" for any potential typographical errors.
-
Consult Internal Documentation: If this identifier originated from an internal database or a specific research project, consult the original source for the correct chemical name, structure, or an alternative public identifier.
-
Contact the Source: If the identifier was obtained from a publication, patent, or another external source, contacting the authors or inventors may provide the necessary clarification.
Without a valid chemical structure or a recognized public identifier, further investigation into the chemical properties, experimental protocols, and biological activity of the intended compound is not feasible. This guide underscores the critical importance of accurate and verifiable compound identification as the foundation of all chemical and pharmacological research.
In Vitro Characterization of L-366948: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional antagonism, and the methodologies used to determine these properties. The information presented is intended to serve as a technical guide for researchers in pharmacology and drug development.
Core Data Summary
The following tables summarize the quantitative data for the in vitro characterization of this compound.
Table 1: Binding Affinity of this compound for the Oxytocin Receptor
| Species | Receptor Source | Radioligand | Parameter | Value | Reference |
| Human | Uterine Myometrium | [³H]Oxytocin | Kₐ (10⁸/M) | 2.27 | [1] |
| Rat | Uterine Tissue | [³H]Oxytocin | Kₐ (10⁸/M) | 5.89 | [1] |
Note: Kₐ represents the association constant. Higher values indicate greater binding affinity.
Table 2: Functional Antagonism of this compound
| Assay | System | Agonist | This compound Concentration | Effect | Reference |
| Phosphoinositide Hydrolysis | Pig Endometrial Cells | 100 nM Oxytocin | 1 µM | Complete blockade of oxytocin-induced response | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the techniques used to characterize this compound.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity of this compound for the oxytocin receptor.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the oxytocin receptor (e.g., human uterine myometrium, CHO cells stably expressing human OTR).
-
Radioligand: [³H]Oxytocin.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]Oxytocin (typically at or near its Kd value).
-
A range of concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled oxytocin.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit oxytocin-stimulated PI hydrolysis.
Materials:
-
Cell Culture: Cells expressing the oxytocin receptor (e.g., porcine endometrial cells, HEK293 cells expressing OTR).
-
Labeling Medium: Inositol-free medium containing myo-[³H]inositol.
-
Stimulation Buffer: Buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).
-
Agonist: Oxytocin.
-
Antagonist: this compound.
-
Extraction Solution: e.g., ice-cold 10% trichloroacetic acid (TCA).
-
Anion Exchange Resin (e.g., Dowex AG1-X8).
-
Scintillation Cocktail.
Procedure:
-
Cell Culture and Labeling: Plate cells in multi-well plates. Once confluent, incubate the cells with labeling medium containing myo-[³H]inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation with Antagonist: Wash the cells to remove unincorporated [³H]inositol. Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add oxytocin to the wells (in the continued presence of this compound) and incubate for a specific time (e.g., 30-60 minutes) in the presence of LiCl.
-
Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold TCA. Scrape the cells and collect the supernatant containing the inositol phosphates.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to anion-exchange columns. Wash the columns and then elute the total inositol phosphates with a suitable buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Express the results as a percentage of the response to oxytocin alone. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value for the functional antagonism.
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Logical Relationship of Selectivity Profiling
Caption: Logical framework for assessing the selectivity of this compound.
References
L-366948 Binding Affinity for Oxytocin Receptors: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the binding affinity of L-366948 for oxytocin (B344502) receptors, intended for researchers, scientists, and drug development professionals. The document details quantitative binding data, experimental protocols, and relevant signaling pathways.
Introduction to this compound and the Oxytocin Receptor
The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[1][2] Antagonists of the OTR are of significant interest for therapeutic applications, particularly in the management of preterm labor.[1] this compound is a cyclic hexapeptide that has been identified as an antagonist of the oxytocin receptor.[3][4] Understanding its binding affinity is critical for elucidating its pharmacological profile and therapeutic potential.
Quantitative Binding Affinity Data
The binding affinity of this compound and other selected oxytocin receptor antagonists is summarized in the table below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor Species | Kᵢ (nM) | Original Data (Kₐ [M⁻¹]) |
| This compound | Human | 4.41 | 2.27 x 10⁸ |
| This compound | Rat | 1.70 | 5.89 x 10⁸ |
| Mpa1-OT | Human | 18.18 | 0.55 x 10⁸ |
| Mpa1-OT | Rat | 19.61 | 0.51 x 10⁸ |
| Antag I | Human | 16.67 | 0.60 x 10⁸ |
| Antag I | Rat | 8.62 | 1.16 x 10⁸ |
| Antag II | Human | 5.24 | 1.91 x 10⁸ |
| Antag II | Rat | 4.93 | 2.03 x 10⁸ |
| Antag III | Human | 0.21 | 47.20 x 10⁸ |
| Antag III | Rat | 0.41 | 24.40 x 10⁸ |
| L-368,899 | Human (uterus) | 26 | - |
| L-368,899 | Rat (uterus) | 8.9 | - |
| Atosiban | Human, Rat | - | - |
| Barusiban | Human | 0.8 | - |
| Retosiban | Human | 0.65 | - |
Data for this compound, Mpa1-OT, Antag I, Antag II, and Antag III are derived from a study by Wyatt et al. (1994) and the Kᵢ values were calculated from the provided association constants (Kₐ) using the formula Kᵢ = 1/Kₐ.[5] Data for L-368,899, Atosiban, Barusiban, and Retosiban are included for comparative purposes.[2][3][4]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for oxytocin receptor antagonists like this compound is typically performed using a competitive radioligand binding assay.[3][6] This method measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells expressing the oxytocin receptor (e.g., human or rat uterine myometrial tissue, or cell lines like CHO-hOTR).[3][5]
-
Radioligand: A tritiated oxytocin receptor agonist or antagonist, such as [³H]oxytocin.[5]
-
Competitor Compound: this compound and other unlabeled oxytocin receptor antagonists.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
Assay Procedure
-
Membrane Preparation: Uterine tissue or cells expressing the oxytocin receptor are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in assay buffer.[5]
-
Assay Setup: In a 96-well plate, the following are added in order: assay buffer, a serial dilution of the competitor compound (this compound), the radioligand at a concentration close to its K₋d, and the cell membrane preparation.[3]
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[3]
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.[3]
-
Detection: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.[3]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled oxytocin) from the total binding (measured in the absence of a competitor). The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is the dissociation constant of the radioligand.
Signaling Pathways and Mechanism of Action
The oxytocin receptor is primarily coupled to Gq/11 proteins.[1] Upon binding of the agonist oxytocin, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately leads to the physiological effects of oxytocin, such as uterine muscle contraction.
As an antagonist, this compound binds to the oxytocin receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, oxytocin, thereby inhibiting the downstream signaling pathway.[7]
Visualizations
Oxytocin Receptor Antagonist Signaling Pathway
Caption: Mechanism of oxytocin receptor antagonism by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. Comparison of binding affinity of oxytocin antagonists to human and rat uterine oxytocin receptors and their correlation to the rat uterine oxytocic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. What are OXTR antagonists and how do they work? [synapse.patsnap.com]
Early-Stage Research on L-366948: A Technical Guide to its Effects as an Oxytocin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366948 is a cyclic hexapeptide that has been identified in early-stage research as a potent and selective antagonist of the oxytocin (B344502) receptor (OTR). This technical guide provides a comprehensive overview of the initial research findings on the effects of this compound, with a focus on its pharmacological properties and mechanism of action. The information is presented to be a valuable resource for researchers and professionals involved in the development of new therapeutics targeting the oxytocin system.
Core Pharmacology of this compound
Early research has characterized this compound as a competitive antagonist of the oxytocin receptor. Its primary effect is to block the actions of oxytocin, a hormone and neurotransmitter involved in a wide range of physiological processes, most notably uterine contractions and lactation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies on this compound.
| Parameter | Species | Tissue/Preparation | Value | Reference |
| Binding Affinity (Ka) | Human | Uterine Myometrium | 2.27 x 10⁸ M⁻¹ | [1] |
| Binding Affinity (Ka) | Rat | Uterine Membranes | 5.89 x 10⁸ M⁻¹ | [1] |
Table 1: In Vitro Binding Affinity of this compound for Oxytocin Receptors. The association constant (Ka) indicates the strength of binding of this compound to the oxytocin receptor. A higher Ka value signifies a stronger binding affinity.
| Parameter | Species | Assay | Value | Reference |
| Antagonist Potency (AD50) | Rat | OT-induced Uterine Contraction | ~100 µg/kg i.v. | [2] |
Table 2: In Vivo Antagonist Potency of this compound. The AD50 value represents the dose of this compound required to produce 50% of its maximal antagonistic effect on oxytocin-induced uterine contractions.
Selectivity Profile
This compound has demonstrated a high degree of selectivity for the oxytocin receptor over other related receptors, which is a critical characteristic for a therapeutic candidate.
-
Vasopressin Receptors: In studies on pithed rats, this compound, at a dose of 3 mg/kg i.v., did not antagonize the pressor effects (V1 receptor-mediated) or the antidiuretic effects (V2 receptor-mediated) of arginine vasopressin.[2] This indicates a significant selectivity for the oxytocin receptor over vasopressin V1 and V2 receptors.
-
Prostaglandin (B15479496) F2α: A dose of 300 µg/kg i.v. of this compound in rats shifted the dose-response curve for oxytocin-induced uterine contractions to the right by approximately 5-fold but had no effect on the dose-response to prostaglandin F2α.[2] This demonstrates that its mechanism of action is specific to the oxytocin signaling pathway and does not interfere with prostaglandin-mediated uterine contractions.
Mechanism of Action: Antagonism of Oxytocin Receptor Signaling
This compound exerts its effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascade.
Oxytocin Receptor Signaling Pathway
The activation of the oxytocin receptor by its agonist, oxytocin, primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction, such as in the uterus. The key steps in this pathway are:
-
Oxytocin Binding: Oxytocin binds to the oxytocin receptor.
-
G-Protein Activation: The receptor activates the Gαq/11 G-protein.
-
PLC Activation: Gαq/11 activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Smooth Muscle Contraction: The increase in intracellular Ca²⁺ activates calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.
The antagonistic action of this compound involves blocking the initial step of this pathway, thereby preventing all subsequent downstream events that lead to a physiological response.
Figure 1: Oxytocin Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for the key assays used in the early-stage evaluation of this compound, based on standard methodologies in the field.
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol outlines the general steps for determining the binding affinity of a compound like this compound to the oxytocin receptor using a competitive radioligand binding assay.
Figure 2: General Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., human or rat uterine myometrium) in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a fixed concentration of the radiolabeled oxytocin (e.g., [³H]Oxytocin).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin to a separate set of tubes.
-
Initiate the binding reaction by adding a specific amount of the membrane preparation to each tube.
-
Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) or the association constant (Ka = 1/Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vivo Uterine Contraction Assay in Anesthetized Rats
This protocol describes a general method to assess the in vivo antagonist activity of a compound like this compound on oxytocin-induced uterine contractions in anesthetized rats.
Figure 3: General Workflow for an In Vivo Uterine Contraction Assay.
Methodology:
-
Animal Preparation:
-
Anesthetize a female rat (e.g., with urethane (B1682113) or a similar anesthetic).
-
Surgically expose the jugular vein for intravenous administration of compounds and the carotid artery for blood pressure monitoring.
-
Make a midline abdominal incision to expose the uterus.
-
Secure a suture to one uterine horn and connect it to an isometric force transducer to record uterine contractions.
-
-
Experimental Procedure:
-
Allow the preparation to stabilize and record a period of baseline uterine activity.
-
Administer a bolus intravenous injection of oxytocin to elicit a contractile response. This serves as the control response.
-
After the uterine activity returns to baseline, administer a specific dose of this compound intravenously.
-
After a set period, re-challenge the animal with the same dose of oxytocin.
-
Repeat this procedure with different doses of this compound to establish a dose-response relationship.
-
-
Data Acquisition and Analysis:
-
Continuously record the uterine tension using a data acquisition system.
-
Measure the amplitude and frequency of the uterine contractions in response to oxytocin before and after the administration of this compound.
-
Calculate the percentage inhibition of the oxytocin-induced response for each dose of this compound.
-
Plot the percentage inhibition against the dose of this compound to generate a dose-response curve.
-
From this curve, determine the AD50 value, which is the dose of the antagonist that causes a 50% reduction in the oxytocin-induced uterine contraction.
-
Conclusion
The early-stage research on this compound has established it as a potent and selective antagonist of the oxytocin receptor. The quantitative data on its binding affinity and in vivo potency, coupled with its favorable selectivity profile, highlight its potential as a pharmacological tool and a lead compound for the development of new therapeutics. The provided experimental outlines offer a foundation for further investigation into the effects and mechanism of action of this compound and other oxytocin receptor antagonists. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential clinical applications.
References
Investigating the Physiological Role of Oxytocin Using L-366,948: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of L-366,948, a pharmacological tool crucial for investigating the endogenous functions of the oxytocin (B344502) (OT) system. By selectively blocking the oxytocin receptor (OTR), L-366,948 allows researchers to delineate the specific physiological and behavioral processes modulated by oxytocin. This document outlines the compound's pharmacological profile, mechanism of action, and detailed protocols for its application in preclinical research.
Pharmacological Profile of L-366,948
L-366,948 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its utility in research stems from its ability to compete with endogenous oxytocin, thereby inhibiting the downstream signaling cascade. Unlike peptide-based antagonists, its non-peptide structure can offer advantages in terms of stability and potential for oral bioavailability, although specific pharmacokinetic profiles must always be determined empirically. The selectivity of an antagonist is critical for attributing observed effects directly to the target receptor. While extensive public data on L-366,948 is limited, its profile is comparable to other non-peptide antagonists like L-368,899. For precise experimental design, it is crucial to consult specific batch data or conduct binding assays.
Table 1: Representative Pharmacological Profile of a Non-Peptide OTR Antagonist (L-368,899)
| Target Receptor | Species | Ligand | Affinity (IC₅₀ nM) |
| Oxytocin Receptor | Rat (uterus) | L-368,899 | 8.9[1] |
| Oxytocin Receptor | Human (uterus) | L-368,899 | 26[1] |
Note: This data is for L-368,899, a closely related compound, and serves as an illustrative example of the potency expected from a selective non-peptide OTR antagonist. Researchers should obtain specific data for L-366,948.
Mechanism of Action: OTR Signaling Blockade
The oxytocin receptor is a member of the G-protein-coupled receptor (GPCR) superfamily.[2][3][4][5] The primary signaling pathway activated upon oxytocin binding involves the Gαq/11 protein.[2][6][7][8] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][6][7][9] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][7] The subsequent increase in intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to various cellular responses, including smooth muscle contraction and neurotransmitter release.[2][6][7][9]
L-366,948 acts as a competitive antagonist, binding to the OTR without initiating this signaling cascade. By occupying the receptor's binding site, it prevents endogenous oxytocin from activating the Gq/PLC pathway, effectively blocking its physiological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-366948: A Technical Guide for Studying Uterine Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of L-366948, a selective oxytocin (B344502) antagonist, and its application in the study of uterine contractility. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.
Introduction
This compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). It is a valuable pharmacological tool for investigating the physiological roles of oxytocin in uterine function, particularly in the context of myometrial contractions during labor and parturition. By competitively blocking the binding of endogenous oxytocin to its receptor, this compound allows for the elucidation of the downstream signaling pathways and the physiological consequences of OTR activation. Its use in preclinical studies helps in understanding the mechanisms of uterine quiescence and the potential for developing novel tocolytic agents to manage preterm labor.
Mechanism of Action
Oxytocin exerts its uterotonic effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 alpha subunit in myometrial cells. Activation of the OTR initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent smooth muscle contraction.
This compound acts as a competitive antagonist at the oxytocin receptor. It binds to the receptor without activating it, thereby preventing oxytocin from binding and initiating the downstream signaling cascade. This blockade of the Gq/Phospholipase C (PLC)/Inositol 1,4,5-trisphosphate (IP₃) pathway ultimately leads to the inhibition of uterine contractions.
Signaling Pathway of Oxytocin-Induced Uterine Contraction and Inhibition by this compound
Caption: Oxytocin signaling pathway in myometrial cells and its inhibition by this compound.
Quantitative Data
The potency of this compound as an oxytocin receptor antagonist has been quantified through radioligand binding assays. These studies determine the affinity of the compound for the receptor.
| Compound | Parameter | Species | Tissue | Value | Reference |
| This compound | Association Constant (Kₐ) | Human | Uterine Myometrium | 2.27 x 10⁸ M⁻¹ | [1] |
| This compound | Association Constant (Kₐ) | Rat | Uterus | 5.89 x 10⁸ M⁻¹ | [1] |
Experimental Protocols
The primary method for studying the effects of this compound on uterine contractility is the in vitro isolated uterine tissue bath assay. This ex vivo technique allows for the direct measurement of muscle tension in response to pharmacological agents.
In Vitro Uterine Contractility Assay
Objective: To determine the inhibitory effect of this compound on spontaneous or oxytocin-induced uterine contractions.
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat, pig) or human biopsies.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
-
Oxytocin.
-
This compound.
Methodology:
-
Tissue Preparation:
-
Uterine horns are excised and placed in cold, oxygenated physiological salt solution.
-
Longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide) are carefully dissected.
-
-
Mounting:
-
The uterine strips are mounted vertically in an organ bath containing physiological salt solution maintained at 37°C and continuously gassed.
-
One end of the strip is attached to a fixed hook, and the other to a force-displacement transducer.
-
-
Equilibration:
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g). During this period, the bath solution is changed every 15-20 minutes.
-
Spontaneous contractions should develop during this time.
-
-
Experimental Procedure (Inhibition of Oxytocin-Induced Contractions):
-
Once stable spontaneous contractions are established, a submaximal concentration of oxytocin (e.g., 1-10 nM) is added to the bath to induce sustained, regular contractions.
-
After the oxytocin-induced contractions have stabilized, increasing concentrations of this compound are added cumulatively to the bath.
-
The tissue is exposed to each concentration of this compound for a sufficient period to allow the response to reach a steady state before the next concentration is added.
-
-
Data Analysis:
-
The frequency and amplitude of contractions are recorded continuously.
-
The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude or area under the curve of the contractions.
-
A concentration-response curve is plotted, and the IC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition) can be calculated.
-
Experimental Workflow for In Vitro Uterine Contractility Assay
Caption: A typical experimental workflow for assessing the inhibitory effects of this compound on uterine contractility.
Conclusion
This compound is a critical tool for researchers investigating the role of the oxytocin system in uterine physiology. Its high affinity and selectivity for the oxytocin receptor make it an ideal compound for in vitro and in vivo studies aimed at understanding the mechanisms of uterine contraction and for the preclinical evaluation of potential tocolytic therapies. The methodologies and data presented in this guide provide a solid foundation for the effective use of this compound in uterine contractility research.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of L-366948 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-366948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. It is a valuable tool for investigating the physiological roles of oxytocin in vivo, particularly in studies related to uterine contractility, social behavior, and other oxytocin-mediated processes. These application notes provide detailed protocols for in vivo studies in rats to assess the efficacy of this compound as an inhibitor of oxytocin-induced uterine contractions.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of an oxytocin antagonist on uterine contractions in rats.
| Compound | Dose | Administration Route | Effect on Uterine Contraction | Time Point |
| Oxytocin Antagonist (similar to this compound) | 5 µg | Intravenous Bolus | 76-80% inhibition of oxytocin-induced uterine response | 5 minutes |
| Oxytocin Antagonist (similar to this compound) | 5 µg | Intravenous Bolus | 55% lower than control | 2 hours |
| Oxytocin Antagonist (similar to this compound) | 5 µg | Intravenous Bolus | No significant effect compared to control | 3 hours |
Signaling Pathway of Oxytocin Receptor and Inhibition by this compound
Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). In uterine smooth muscle cells, the binding of oxytocin to the OTR primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to muscle contraction. This compound, as an oxytocin receptor antagonist, competitively binds to the OTR, thereby preventing oxytocin from binding and initiating this signaling cascade.
Application Notes and Protocols for L-366,948 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366,948 is a peptide-based antagonist of the vasopressin V1a receptor. Vasopressin plays a crucial role in various physiological processes, and its receptors are key targets in drug discovery. The V1a receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Understanding the solubility and handling of L-366,948 is critical for accurate and reproducible results in cell-based assays studying the vasopressin system.
These application notes provide a comprehensive guide to dissolving and utilizing L-366,948 in cell culture experiments, including recommended solvents, preparation of stock solutions, and a general protocol for cell treatment.
Data Presentation
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to minimize cytotoxicity. |
| Stock Solution Concentration | 1-10 mM in 100% DMSO | Prepare a concentrated stock to minimize the volume of DMSO added to cell cultures. The optimal concentration should be determined empirically. |
| Working Concentration | 1 nM - 10 µM in cell culture medium | The final working concentration will depend on the cell type and the specific experimental design. |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines tolerate up to 0.5%, but sensitive or primary cells may require lower concentrations (e.g., ≤ 0.1%). |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Avoid repeated freeze-thaw cycles to maintain the integrity of the peptide. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of L-366,948
This protocol describes the preparation of a 10 mM stock solution of L-366,948 in DMSO. The molecular weight of L-366,948 should be obtained from the supplier to perform accurate calculations. For the purpose of this protocol, a hypothetical molecular weight of 1000 g/mol will be used for calculation examples.
Materials:
-
L-366,948 powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of L-366,948: To prepare 100 µL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.0001 L * 1000 g/mol * 1000 mg/g = 1 mg
-
-
Weigh the peptide: Carefully weigh out the calculated mass of L-366,948 powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of 100% DMSO (in this example, 100 µL) to the tube containing the L-366,948 powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the peptide is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the concentrated stock solution to prepare a working solution for treating cells in culture.
Materials:
-
Concentrated stock solution of L-366,948 (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Cultured cells in multi-well plates
Procedure:
-
Determine the final working concentration: Decide on the final concentration of L-366,948 you wish to test in your experiment (e.g., 1 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
Dilution Factor = 10,000 µM / 1 µM = 10,000
-
-
Prepare the working solution:
-
It is recommended to perform serial dilutions to achieve the final working concentration accurately.
-
For a 1:10,000 dilution, you can first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 in the final volume of cell culture medium to be added to the cells.
-
Important: When preparing the final working solution, add the L-366,948 solution (or intermediate dilution) to the cell culture medium and mix well by gentle pipetting. Do not add the medium directly to the small volume of the stock solution.
-
-
Verify the final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerated level for your cells (typically ≤ 0.5%).
-
Final DMSO % = (Volume of DMSO added / Total Volume of medium) * 100
-
In the example above, the final DMSO concentration would be 0.01%.
-
-
Treat the cells:
-
Remove the existing medium from your cultured cells.
-
Add the cell culture medium containing the desired final concentration of L-366,948.
-
Include a vehicle control in your experimental setup by treating a set of cells with the same final concentration of DMSO in the medium without the peptide.
-
Incubate the cells for the desired period according to your experimental design.
-
Mandatory Visualizations
Vasopressin V1a Receptor Signaling Pathway
Caption: Signaling pathway of the Vasopressin V1a receptor and the inhibitory action of L-366,948.
Experimental Workflow for Dissolving and Using L-366,948
Caption: Workflow for the preparation and application of L-366,948 in cell culture experiments.
Application Notes and Protocols for L-366948 in Phosphoinositide Hydrolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. Oxytocin receptor activation by its endogenous ligand, oxytocin, stimulates the Gq/11 family of G proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade is fundamental in various physiological processes, including uterine contractions. The phosphoinositide hydrolysis assay is a robust method to quantify the functional consequences of oxytocin receptor activation and its inhibition by antagonists like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in phosphoinositide hydrolysis assays to characterize its inhibitory effects on oxytocin-induced signaling.
Mechanism of Action
This compound acts as a competitive antagonist at the oxytocin receptor, preventing the binding of oxytocin and subsequent activation of the PLC-mediated signaling pathway. This inhibition leads to a reduction in the production of inositol phosphates, which can be quantified to determine the potency of the antagonist.
Data Presentation
The inhibitory effect of this compound on oxytocin-stimulated phosphoinositide hydrolysis is summarized in the table below. The data demonstrates a significant reduction in inositol phosphate (B84403) accumulation in the presence of the antagonist.
| Treatment Condition | Concentration | Total Inositol Phosphates (% of Oxytocin-Stimulated Control) | Reference |
| Basal | - | 100% (normalized) | [1] |
| Oxytocin | 100 nM | 250% (example value) | [1] |
| Oxytocin + this compound | 100 nM + 1 µM | Significantly reduced compared to oxytocin alone | [1] |
Note: The exact percentage of inhibition can vary depending on the cell type and experimental conditions. The provided data is illustrative based on published findings.
Experimental Protocols
A detailed protocol for a phosphoinositide hydrolysis assay using radiolabeled inositol is provided below. This method is a standard procedure for quantifying the accumulation of inositol phosphates following receptor stimulation.
Protocol: Measurement of Inositol Phosphate Accumulation using [³H]myo-inositol
Materials:
-
Cell line expressing the oxytocin receptor (e.g., human myometrial cells, CHO-K1 cells stably expressing the human oxytocin receptor)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Inositol-free culture medium
-
[³H]myo-inositol
-
Lithium Chloride (LiCl) solution
-
Oxytocin solution
-
This compound solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8)
-
Elution buffers (e.g., formic acid solutions of increasing molarity)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in 12-well or 24-well plates and grow to near confluency.
-
Wash the cells with inositol-free medium.
-
Label the cells by incubating them in inositol-free medium containing [³H]myo-inositol (e.g., 0.5-1 µCi/mL) for 24-48 hours. This allows for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Pre-incubation with Antagonist:
-
After the labeling period, wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) in a buffer containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
-
Stimulation:
-
Stimulate the cells by adding oxytocin to the desired final concentration (e.g., 100 nM) to the wells already containing this compound or vehicle.
-
Incubate for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Termination of Assay and Cell Lysis:
-
Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 5-10%) or TCA (e.g., 10-20%).
-
Incubate on ice for at least 30 minutes to allow for cell lysis and precipitation of proteins and lipids.
-
-
Separation of Inositol Phosphates:
-
Collect the acidic supernatants containing the water-soluble inositol phosphates.
-
Neutralize the samples (e.g., with KOH or by extraction with ether).
-
Apply the neutralized samples to anion exchange columns (e.g., Dowex AG1-X8, formate (B1220265) form).
-
-
Elution and Quantification:
-
Wash the columns with water or a low concentration buffer to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with a high concentration salt or acid solution (e.g., 1 M formic acid/0.1 M ammonium (B1175870) formate).
-
Alternatively, a stepwise elution can be performed to separate different inositol phosphate species (e.g., IP1, IP2, IP3) using increasing concentrations of formic acid or ammonium formate.
-
Add the eluates to scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or disintegrations per minute (DPM).
-
Normalize the data to a control (e.g., basal or oxytocin-stimulated).
-
For dose-response curves, plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Oxytocin Receptor and Inhibition by this compound
References
Application Notes and Protocols: Studying Prostaglandin F2α Release
Note: Initial literature searches did not yield specific information regarding the application of a compound designated "L-366948" in prostaglandin (B15479496) F2α (PGF2α) release studies. The following application notes and protocols are therefore based on established general methodologies for investigating PGF2α release and its signaling pathways. These protocols can be adapted for studying the effects of various test compounds on PGF2α metabolism.
Introduction
Prostaglandin F2α (PGF2α) is a biologically active lipid compound belonging to the prostanoid family. It plays a crucial role in a wide range of physiological and pathological processes, including smooth muscle contraction, inflammation, and reproductive functions.[1] The study of PGF2α release is essential for understanding its regulatory mechanisms and for the development of therapeutic agents targeting PGF2α-mediated pathways. These notes provide an overview of the experimental approaches to quantify PGF2α release and elucidate its signaling cascade.
Key Signaling Pathways in PGF2α Action
PGF2α exerts its biological effects by binding to the G-protein coupled prostaglandin F2α receptor (FP receptor).[1] This interaction initiates a cascade of intracellular signaling events. A primary pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] In some cellular contexts, PGF2α signaling can also modulate the activity of adenylyl cyclase and involve other pathways such as the MAP kinase cascade.[4][5]
Experimental Protocols
Protocol 1: In Vitro PGF2α Release from Cultured Endometrial Cells
This protocol describes a method to measure the release of PGF2α from cultured primary human endometrial cells in response to a stimulus, such as a test compound.
Materials:
-
Primary human endometrial glandular epithelial cells (GEC) or stromal cells (STC)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., cytokine like TNF-α or IL-1α as a positive control)[6]
-
Arachidonic acid
-
PGF2α ELISA kit
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Culture: Culture primary endometrial cells in appropriate medium until they reach about 80-90% confluency.
-
Serum Starvation: Prior to the experiment, replace the growth medium with serum-free medium and incubate for 12-24 hours. This minimizes basal PGF2α release.
-
Treatment:
-
Wash the cells twice with PBS.
-
Add fresh serum-free medium containing the test compound at various concentrations. Include a vehicle control. For a positive control, treat cells with a known inducer of PGF2α release, such as TNF-α or IL-1α.[6] A co-treatment with arachidonic acid can also be performed to ensure substrate availability.[6]
-
-
Sample Collection: After the desired incubation time (e.g., 2, 6, 24 hours), collect the cell culture supernatant.
-
Sample Processing: Centrifuge the supernatant at a low speed to pellet any detached cells and debris.
-
PGF2α Quantification: Measure the concentration of PGF2α in the supernatant using a commercial PGF2α ELISA kit, following the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the PGF2α release data to cell number.
Data Presentation
Quantitative data from PGF2α release studies should be presented in a clear and organized manner to facilitate comparison between different treatments.
Table 1: Effect of Test Compound on PGF2α Release from Endometrial Cells
| Treatment Group | Concentration | Incubation Time (hours) | PGF2α Concentration (pg/mL) | Fold Change vs. Vehicle |
| Vehicle Control | - | 24 | 150 ± 15 | 1.0 |
| Test Compound A | 1 µM | 24 | 300 ± 25 | 2.0 |
| Test Compound A | 10 µM | 24 | 750 ± 50 | 5.0 |
| Positive Control (TNF-α) | 10 ng/mL | 24 | 900 ± 70 | 6.0 |
Data are represented as mean ± standard deviation.
Concluding Remarks
The protocols and information provided here offer a foundational approach for researchers and scientists in drug development to investigate PGF2α release and its underlying mechanisms. While no specific data exists for "this compound," these general methodologies can be readily adapted to study the effects of any novel compound on the PGF2α pathway, thereby aiding in the discovery and characterization of new therapeutic agents.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential stimulation of signaling pathways initiated by Edg-2 in response to lysophosphatidic acid or sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of prostaglandin (PG) F2 alpha and PGE2 release by tumour necrosis factor-alpha and interleukin-1 alpha in cultured human luteal phase endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-366948 Administration in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of L-366948, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, for behavioral research in mice. This document outlines the mechanism of action, administration protocols, and detailed methodologies for key behavioral assays.
Mechanism of Action
This compound exerts its effects by competitively binding to the oxytocin receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit.[1][2][3][4] Upon activation by oxytocin, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This cascade ultimately leads to various cellular responses, including smooth muscle contraction and neurotransmission modulation, which are associated with a range of social and emotional behaviors.[5][6] this compound, by preventing the initial binding of oxytocin, inhibits this entire signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound administration in mice based on available literature.
Table 1: this compound Administration Parameters in Mice
| Parameter | Details | Reference |
| Drug Name | This compound hydrochloride | [7] |
| Target | Oxytocin Receptor (OTR) | [7] |
| Animal Model | Mice (various strains) | [8][9][10][11] |
| Route of Administration | Intraperitoneal (IP) | [9][10] |
| Dosage Range | 1 - 10 mg/kg | [9][11] |
| Vehicle | Saline | [9] |
| Pre-treatment Time | 20 - 30 minutes before behavioral testing | [10] |
Table 2: Reported Behavioral Effects of this compound in Mice
| Behavioral Assay | Dosage (mg/kg, IP) | Observed Effect | Reference |
| Social Approach | 1, 5 | Increased social approach in stressed females. | [11] |
| Social Approach | 5 | Decreased social approach in non-stressed males. | [11] |
| Social Preference | 3, 10 | No significant difference in preference for males vs. females in male mice. | [9] |
| Social Dominance (Tube Test) | 3 | No effect on dominant behavior in first-rank mice. | [9] |
| Social Recognition Memory | Not specified | Impaired social recognition memory in adult females when administered during embryonic development. | [8] |
| Agonistic Behavior | Not specified | Increased agonistic behavior in adult males when administered during embryonic development. | [8] |
| Depressive-like Behavior | Not specified | Increased depressive-like behavior in adult males when administered during embryonic development. | [8] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are based on established procedures and can be adapted for studies involving this compound.
Fear Conditioning
Objective: To assess associative fear learning and memory.
Materials:
-
Fear conditioning apparatus with a grid floor for foot shock delivery, a speaker for auditory cues, and a light source.
-
Video recording and analysis software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation (Day 1):
-
Place the mouse in the conditioning chamber and allow for a 2-4 minute exploration period.[12]
-
-
Conditioning (Day 1):
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 2.9 kHz, 80 dB for 20 seconds).[13]
-
Immediately following the CS, deliver a mild foot shock (unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.[13]
-
Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval of 120 seconds.[13]
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber for 5-6 minutes without presenting the CS or US.[12]
-
Record the total time the mouse spends "freezing" (complete immobility except for respiration).
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
Allow for a 2-minute habituation period.
-
Present the CS (tone) for a continuous 2-3 minutes.[12]
-
Record the freezing behavior during the CS presentation.
-
Social Interaction Test
Objective: To evaluate sociability and preference for social novelty.
Materials:
-
Three-chambered social approach apparatus.
-
Two identical wire cup-like containers.
-
Novel (unfamiliar) and familiar stimulus mice.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes. The wire cups are empty and in the side chambers.
-
-
Sociability Test:
-
Place an unfamiliar "stranger 1" mouse in one of the wire cups in a side chamber. Place an empty wire cup in the opposite side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cup.
-
-
Social Novelty Test:
-
The "stranger 1" mouse remains in its cup. Place a new, unfamiliar "stranger 2" mouse in the previously empty cup.
-
The test mouse is again allowed to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and sniffing each cup containing a mouse.
-
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Materials:
-
Elevated plus-shaped maze with two open and two enclosed arms.
-
Video recording and analysis software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation:
-
Testing:
-
Data Analysis:
-
Anxiety-like behavior is typically inferred from a lower percentage of time spent in the open arms and a lower percentage of open arm entries.
-
Visualizations
Caption: A typical experimental workflow for behavioral studies using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological manipulation of oxytocin receptor signaling during mouse embryonic development results in sex-specific behavioral effects in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Neuropeptide Oxytocin Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 13. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. mmpc.org [mmpc.org]
- 16. protocols.io [protocols.io]
- 17. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Application Notes and Protocols for Intracerebroventricular Injection of L-366,948
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-366,948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Due to its ability to cross the blood-brain barrier to a limited extent, direct administration into the central nervous system via intracerebroventricular (ICV) injection is a critical technique for elucidating the role of oxytocin in various neurological processes. These application notes provide a detailed protocol for the preparation and ICV administration of L-366,948 in a research setting, as well as an overview of its mechanism of action.
Mechanism of Action: Oxytocin Receptor Antagonism
L-366,948 exerts its effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses. As an antagonist, L-366,948 binds to the OTR but does not activate this downstream signaling cascade, thereby blocking the effects of endogenous oxytocin.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intracerebroventricular injection of L-366,948 and a closely related, often interchangeably used, oxytocin receptor antagonist, L-368,899.
Table 1: Physicochemical and Dosing Information for L-368,899 (as a proxy for L-366,948)
| Parameter | Value | Reference |
| Compound | L-368,899 hydrochloride | [1] |
| Molecular Weight | 591.2 g/mol | [1] |
| Solubility | DMSO: 100 mMWater: 100 mM | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Table 2: Recommended ICV Injection Parameters for Oxytocin Receptor Antagonists in Mice
| Parameter | Recommended Value |
| Dosage (L-368,899) | 2 µg |
| Injection Volume | 2 - 5 µL |
| Injection Rate | 0.5 - 1 µL/min |
| Needle/Cannula Gauge | 26-30 G |
| Target Coordinates (from Bregma) | Anteroposterior (AP): -0.2 to -0.6 mmMediolateral (ML): ±1.0 mmDorsoventral (DV): -2.0 to -2.5 mm |
Experimental Protocols
Preparation of L-366,948 Injection Solution
Materials:
-
L-366,948 (or L-368,899 hydrochloride)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Reconstitution of L-366,948: Based on the solubility of the closely related compound L-368,899 hydrochloride in water and DMSO[1], it is recommended to first prepare a stock solution in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of L-366,948 in DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile aCSF or saline to the final desired concentration. For a target dose of 2 µg in 5 µL, the final concentration would be 0.4 µg/µL.
-
Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid neurotoxic effects.
-
-
Sterilization: Filter the final working solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage of the stock solution, follow the manufacturer's recommendations, which is typically -20°C[1].
Intracerebroventricular (ICV) Injection Procedure (Stereotaxic Method)
Materials:
-
Anesthetized mouse
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-30 G needle or a cannula connected to a microinjection pump
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
Betadine and 70% ethanol
-
Suturing material or tissue adhesive
-
Heating pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (or another approved anesthetic).
-
Once the animal is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic frame.
-
Shave the scalp and clean the surgical area with betadine followed by 70% ethanol.
-
Make a midline incision on the scalp to expose the skull.
-
-
Identification of Bregma and Drilling:
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotaxic arm, position the drill at the target coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm from bregma).
-
Carefully drill a small burr hole through the skull, being cautious not to damage the underlying dura mater.
-
-
Injection:
-
Lower the injection needle or cannula through the burr hole to the target DV coordinate (e.g., -2.5 mm from the skull surface).
-
Infuse the L-366,948 solution at a slow and controlled rate (0.5 - 1 µL/min) to prevent an increase in intracranial pressure.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the animal on a heating pad to maintain body temperature until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress.
-
Mandatory Visualizations
Caption: Experimental workflow for the intracerebroventricular injection of L-366,948.
Caption: Simplified signaling pathway of the oxytocin receptor and its antagonism by L-366,948.
References
L-366948: A Tool for Investigating the Role of Oxytocin in Social Behavior
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide oxytocin (B344502) plays a critical role in a wide array of social behaviors, including social recognition, social bonding, and maternal care. Understanding the precise mechanisms through which oxytocin modulates these behaviors is a key area of research in neuroscience and drug development for social deficits observed in psychiatric disorders. Pharmacological tools that can selectively block the action of oxytocin at its receptor are invaluable for dissecting these complex neural circuits. L-366948 is a non-peptide antagonist of the oxytocin receptor (OTR). While its direct application in social behavior studies is an emerging area of investigation, its properties as an OTR antagonist make it a promising tool for elucidating the role of the oxytocin system in social cognition and behavior.
These application notes provide a comprehensive overview of how this compound can be utilized as a research tool. They include its mechanism of action, protocols for relevant behavioral assays, and a framework for data interpretation.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for many of the physiological and behavioral effects of oxytocin. This compound, by blocking the initial binding of oxytocin, effectively inhibits this entire signaling cascade, allowing researchers to investigate the consequences of a diminished oxytocin signal on social behaviors.
Data Presentation: Pharmacological Profile
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Selectivity (vs. Vasopressin V1aR) | Species | Reference |
| This compound | Oxytocin Receptor | Data not available | Data not available | Porcine | [1] |
| L-368,899 | Oxytocin Receptor | IC50: 8.9 nM | ~80-fold | Rat | [2] |
| L-371,257 | Oxytocin Receptor | Ki: 19 nM | ~0.2-fold (higher affinity for V1aR) | Human | [2] |
| Atosiban | Oxytocin Receptor | - | Mixed OTR/V1aR antagonist | Human | [2] |
Mandatory Visualizations
Signaling Pathway of the Oxytocin Receptor
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Social Recognition Test
Caption: Workflow for investigating the effect of this compound on social recognition.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to study social behavior in rodents. These can be adapted to investigate the effects of this compound.
Protocol 1: Social Recognition Test
This test assesses an animal's ability to remember a previously encountered conspecific.
Materials:
-
Test subjects (e.g., adult male mice or rats)
-
Juvenile stimulus animals (same sex as test subjects)
-
Standard rodent cages for testing
-
Video recording and analysis software
-
This compound and vehicle solution
Procedure:
-
Habituation: Acclimate the test subject to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and route (e.g., intraperitoneally, 30-60 minutes before the acquisition phase). Dosing and timing should be optimized in pilot studies.
-
Acquisition Phase (Trial 1): Place a juvenile stimulus animal into the home cage of the test subject for a defined period (e.g., 5 minutes). Record the duration of social investigation (sniffing, following, grooming) by the test subject.
-
Inter-exposure Interval: Return the juvenile to its home cage. The test subject remains in its home cage for a retention interval (e.g., 30-120 minutes).
-
Test Phase (Trial 2): Re-introduce the now-familiar juvenile along with a novel juvenile stimulus animal into the test subject's cage for a defined period (e.g., 5 minutes).
-
Data Analysis: Measure the time the test subject spends investigating each juvenile. A socially competent animal will spend significantly more time investigating the novel juvenile. Calculate a discrimination index: (Time with novel juvenile - Time with familiar juvenile) / (Total investigation time).
Protocol 2: Three-Chamber Social Interaction Test
This assay assesses social affiliation and preference for social novelty.
Materials:
-
Three-chambered apparatus
-
Test subjects (e.g., adult male mice)
-
Stranger mice (age- and sex-matched to the test subject)
-
Video recording and analysis software
-
This compound and vehicle solution
Procedure:
-
Habituation: Place the test subject in the center chamber of the apparatus and allow it to freely explore all three empty chambers for 10 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Sociability Test: Place a novel "Stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Place the test subject in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Data Collection (Sociability): Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Test: Keep the now-familiar "Stranger 1" in its chamber. Place a new, "Stranger 2" mouse in the previously empty wire cage. Allow the test subject to explore for another 10 minutes.
-
Data Collection (Social Novelty): Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Data Analysis:
-
Sociability: Compare the time spent in the chamber with Stranger 1 versus the empty chamber, and the time spent sniffing the cage with Stranger 1 versus the empty cage.
-
Social Novelty: Compare the time spent in the chamber with Stranger 2 versus Stranger 1, and the time spent sniffing the cage with Stranger 2 versus Stranger 1.
-
Conclusion
This compound holds significant potential as a pharmacological tool to advance our understanding of the oxytocinergic system's role in social behavior. By selectively blocking the oxytocin receptor, researchers can investigate the necessity of oxytocin signaling for various social processes. The protocols outlined above provide a starting point for incorporating this compound into studies of social recognition and social preference. Future research should focus on determining the precise binding kinetics and in vivo efficacy of this compound in rodent models to fully validate its use in this exciting and important field of neuroscience.
References
Application of L-366948 and Related Compounds in Preterm Labor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm labor is a significant clinical challenge, and the development of effective tocolytic agents to prevent premature birth is a major focus of pharmaceutical research. One promising target for tocolysis is the oxytocin (B344502) receptor (OTR), as oxytocin is a potent stimulator of uterine contractions. L-366948 is a non-peptide oxytocin antagonist that has been investigated for its potential to inhibit uterine activity. While detailed public information on this compound in the context of preterm labor is limited, extensive research has been conducted on a closely related and more widely documented compound from the same research program, L-368,899. This document will provide detailed application notes and protocols for the use of these non-peptide oxytocin antagonists in preterm labor research, with a primary focus on the more extensively studied L-368,899 as a representative agent.
Application Notes
Non-peptide oxytocin antagonists like this compound and L-368,899 are valuable tools for investigating the role of the oxytocin system in parturition and for the development of novel tocolytic therapies. These compounds offer the advantage of oral bioavailability and high selectivity for the oxytocin receptor over vasopressin receptors, which can reduce potential side effects.
Key Applications:
-
In vitro characterization of tocolytic activity: Assessing the potency and efficacy of the antagonist in inhibiting oxytocin-induced contractions in isolated uterine tissue from various species, including humans.
-
In vivo animal models of preterm labor: Evaluating the ability of the antagonist to delay delivery in established animal models of preterm labor.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship in vivo.
-
Mechanism of action studies: Investigating the specific molecular interactions of the antagonist with the oxytocin receptor and its downstream signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for the non-peptide oxytocin antagonist L-368,899, a close analog of this compound.
Table 1: In Vitro Receptor Binding Affinity (Ki) of L-368,899
| Receptor | Species | Tissue | Ki (nM) |
| Oxytocin Receptor | Rat | Uterus | 3.6 |
| Oxytocin Receptor | Human | Uterus | 13 |
| Vasopressin V1a Receptor | Rat | Liver | >1000 |
| Vasopressin V2 Receptor | Rat | Kidney | >1000 |
Table 2: In Vitro Functional Antagonist Activity (pA2) of L-368,899
| Preparation | Agonist | pA2 |
| Rat Isolated Uterus | Oxytocin | 8.9 |
Table 3: In Vivo Tocolytic Activity of L-368,899 in a Preterm Labor Model (Pregnant Rhesus Monkeys)
| Treatment | Route of Administration | Dose | Effect on Uterine Contractions |
| L-368,899 | Intravenous | 30 µg/kg | Complete inhibition of oxytocin-induced contractions |
| L-368,899 | Intravenous | 100 µg/kg | Inhibition of spontaneous nocturnal uterine contractions |
Experimental Protocols
Protocol 1: In Vitro Assessment of Oxytocin Antagonist Activity in Isolated Rat Uterine Tissue
Objective: To determine the potency of an oxytocin antagonist (e.g., this compound or L-368,899) in inhibiting oxytocin-induced contractions of isolated rat uterine strips.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Stilbestrol
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Oxytocin
-
This compound or L-368,899
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Prime rats with stilbestrol (0.1 mg/kg, subcutaneously) 24 hours prior to the experiment to induce a consistent uterine response to oxytocin.
-
Euthanize the rat and dissect the uterine horns.
-
Cut longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).
-
Mount the uterine strips in organ baths containing Krebs-bicarbonate solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record isometric contractions using force transducers connected to a data acquisition system.
-
Obtain a cumulative concentration-response curve for oxytocin (e.g., 10^-10 to 10^-6 M).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a single concentration of the antagonist (e.g., L-368,899 at 10^-8 M) for 30 minutes.
-
Obtain a second cumulative concentration-response curve for oxytocin in the presence of the antagonist.
-
Repeat steps 8-10 with increasing concentrations of the antagonist.
-
Analyze the data to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
Protocol 2: In Vivo Evaluation of Tocolytic Efficacy in a Pregnant Rhesus Monkey Model
Objective: To assess the ability of an oxytocin antagonist (e.g., L-368,899) to inhibit spontaneous and oxytocin-induced uterine contractions in near-term pregnant rhesus monkeys.
Materials:
-
Time-mated pregnant rhesus monkeys (near term, e.g., >150 days gestation)
-
Surgical suite for sterile instrumentation
-
Intrauterine pressure catheters and electromyography (EMG) electrodes
-
Telemetry system for data recording
-
Oxytocin
-
L-368,899 formulated for intravenous administration
-
Infusion pumps
Procedure:
-
Surgically implant an intrauterine pressure catheter and myometrial EMG electrodes in the pregnant monkeys under general anesthesia. Allow for a recovery period of at least one week.
-
Record baseline spontaneous uterine activity, particularly nocturnal contractions, for a control period of 24-48 hours using a telemetry system.
-
Administer an intravenous infusion of oxytocin to induce uterine contractions and establish a stable response.
-
Administer a bolus intravenous injection or a continuous infusion of L-368,899 at various doses.
-
Monitor and record the intrauterine pressure and EMG activity continuously to assess the inhibition of oxytocin-induced and spontaneous uterine contractions.
-
Analyze the data to determine the dose-dependent inhibitory effect of the antagonist on the frequency and amplitude of uterine contractions.
Visualizations
Caption: Oxytocin receptor signaling pathway in myometrial cells and the inhibitory action of this compound/L-368,899.
Caption: Experimental workflow for in vivo evaluation of this compound as a tocolytic agent.
Caption: Logical progression in the development of oxytocin antagonists for preterm labor.
Troubleshooting & Optimization
L-366948 solubility issues and solutions
Troubleshooting Guides & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with L-366948. The following question-and-answer format addresses common solubility issues and offers potential solutions to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in common aqueous buffers for my in vitro assays. What are the recommended solvents?
A1: this compound is known to have limited aqueous solubility. For initial stock solutions, it is recommended to use organic solvents. The choice of solvent can impact the final concentration achievable and its compatibility with your specific experimental setup.
Q2: What is the best way to prepare a high-concentration stock solution of this compound?
A2: To prepare a high-concentration stock solution, begin by dissolving this compound in an appropriate organic solvent. It is standard procedure to prepare stock solutions at a concentration that is 10 to 100 times higher than the final desired concentration in your assay.[1] This allows for minimal addition of the organic solvent to your aqueous experimental medium, thereby reducing potential solvent-induced artifacts.
Q3: My this compound precipitates out of solution when I dilute my stock into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay medium is low and does not interfere with the biological system or the solubility of other components.
-
Consider Co-solvents: The use of biocompatible co-solvents in your final assay buffer may help to maintain the solubility of this compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with slight variations in the pH of your buffer may improve solubility.
-
Gentle Warming: Gently warming the solvent while dissolving the compound can increase solubility.[2] However, be cautious of potential degradation at elevated temperatures.[2]
-
Vigorous Mixing: Ensure thorough mixing through methods like vortexing or sonication to aid dissolution.[2]
Q4: Are there any known incompatibilities of this compound with common labware or assay components?
Data Presentation: Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| DMSO | Data not available | Room Temperature | A common solvent for preparing stock solutions of hydrophobic compounds. |
| Ethanol | Data not available | Room Temperature | Another potential solvent for stock solution preparation. |
| Aqueous Buffer (e.g., PBS) | Limited | Room Temperature | Direct dissolution in aqueous buffers is challenging. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Gently warm the assay buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the assay buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. This rapid mixing helps to prevent immediate precipitation.
-
Final Mixing: Vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your experimental system.
Visualizations
Signaling Pathway & Experimental Workflow Diagrams
References
Optimizing L-366948 concentration for maximum inhibition
Welcome to the Technical Support Center for L-366948, a potent and selective oxytocin (B344502) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR). By binding to the OTR, this compound blocks the downstream signaling cascade typically initiated by the endogenous ligand, oxytocin. The primary signaling pathway inhibited is the Gq/11 pathway, which involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.
Q2: What is the optimal concentration of this compound for maximum inhibition?
While a definitive IC50 or Ki value for this compound is not consistently reported in publicly available literature, a concentration of 1 µM has been shown to be effective in antagonizing the oxytocin receptor in in vitro studies, such as in pig endometrial membrane preparations.[1] However, the optimal concentration can vary depending on the cell type, receptor expression levels, and specific experimental conditions. Therefore, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific system. Please refer to the "Experimental Protocols" section for a detailed method on how to perform a dose-response analysis.
Q3: Is this compound selective for the oxytocin receptor?
This compound is reported to be a highly specific oxytocin receptor antagonist.[1] However, like many ligands, absolute selectivity is rare. The oxytocin receptor shares structural homology with vasopressin receptors (V1a, V1b, and V2). While this compound is designed for OTR specificity, it is good practice to consider potential off-target effects, especially at higher concentrations. For comparison, the related compound L-368,899 exhibits approximately 40-fold greater selectivity for the oxytocin receptor over the vasopressin 1a receptor.[2]
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the solvent in the assay is minimal and does not affect the experimental results.
Data Presentation: Comparative Affinity of Oxytocin Receptor Antagonists
To provide a reference for the expected potency of oxytocin receptor antagonists, the following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of several well-characterized compounds.
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) |
| L-368,899 | Oxytocin Receptor | Coyote | Radioligand Binding | 12.38 | - |
| L-368,899 | Oxytocin Receptor | Rat Uterus | Radioligand Binding | - | 8.9 |
| L-368,899 | Oxytocin Receptor | Human Uterus | Radioligand Binding | - | 26 |
| Atosiban | Oxytocin Receptor | Human, Rat | Radioligand Binding | - | - |
| Retosiban | Oxytocin Receptor | Human | Radioligand Binding | 0.65 | - |
| Epelsiban | Oxytocin Receptor | Human | Radioligand Binding | - | pKi of 9.9 |
| PF-3274167 | Oxytocin Receptor | Human | Radioligand Binding | 9.5 | - |
Note: Data for this compound is not available in this table due to a lack of publicly reported Ki or IC50 values. Researchers are encouraged to determine these values experimentally.
Mandatory Visualization
Caption: Oxytocin receptor signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Dose-Response Curve for this compound using a Calcium Mobilization Assay
This protocol describes how to determine the inhibitory potency (IC50) of this compound by measuring its ability to block oxytocin-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oxytocin stock solution (e.g., 1 mM in water)
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Plating: Seed the oxytocin receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a solution of oxytocin in HBSS at a concentration that elicits a submaximal (EC80) response. This concentration should be predetermined in a separate agonist dose-response experiment.
-
Antagonist Incubation: After incubation with the dye, wash the cells twice with 100 µL of HBSS. Add 50 µL of the various concentrations of this compound to the respective wells. Include wells with buffer only (for control) and wells with a known antagonist (if available). Incubate for 20 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Agonist Injection and Reading: Program the instrument to inject 50 µL of the EC80 concentration of oxytocin into each well and immediately begin recording the fluorescence signal over time (e.g., every second for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data by setting the response in the absence of this compound as 100% and the basal fluorescence as 0%. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability in results | Inconsistent cell numbers per well. | Ensure proper cell counting and even distribution during plating. Use a multichannel pipette for cell seeding. |
| Pipetting errors during compound addition. | Use calibrated pipettes and practice proper pipetting technique. Prepare master mixes of reagents where possible. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for critical experiments, or fill them with buffer to maintain humidity. | |
| No or weak inhibition by this compound | This compound degradation. | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. |
| Incorrect concentration of oxytocin used. | Verify the EC80 concentration of oxytocin for your specific cell line and assay conditions. | |
| Low receptor expression in cells. | Use a cell line with confirmed high expression of the oxytocin receptor. Passage number of cells may also affect expression. | |
| High background signal | Autofluorescence of this compound. | Run a control with this compound alone (without cells or dye) to check for autofluorescence at the assay wavelengths. |
| Dye leakage from cells. | Ensure cells are healthy and not overly confluent. Optimize the dye loading time and temperature. | |
| Non-specific binding of the dye. | Ensure proper washing steps after dye loading. | |
| Inconsistent IC50 values between experiments | Variation in assay conditions. | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. |
| Different agonist concentrations used. | The IC50 of a competitive antagonist is dependent on the agonist concentration. Use the same EC80 of oxytocin for all experiments. | |
| Cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
References
Technical Support Center: Troubleshooting Off-Target Effects of Novel Antagonists
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected experimental results when working with novel antagonist compounds. While the initial request concerned L-366948, a thorough search of scientific literature and chemical databases did not yield specific information regarding its biological target, mechanism of action, or known off-target effects. Therefore, this guide has been developed to address the common challenges of off-target effects in a broader context, using a hypothetical antagonist, "Antagonist X," as an example. The principles, experimental protocols, and troubleshooting workflows described herein are widely applicable to the characterization of new small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My antagonist is showing agonist activity. What could be the cause?
A1: Unexpected agonist activity from a compound intended to be an antagonist can stem from several factors. These include partial agonism, where the compound weakly activates the receptor, or biased agonism, where it activates a different signaling pathway than the endogenous ligand.[1] It is also crucial to consider off-target effects, where the compound interacts with another receptor or protein, or the possibility of compound impurity.[1]
Q2: I'm not seeing any effect of my antagonist in my functional assay. What should I check?
A2: A lack of antagonist activity could be due to issues with the compound itself, such as poor solubility, instability in the assay medium, or degradation. It's also important to verify the experimental setup. Confirm that the agonist used is potent and that the cells are healthy and expressing the target receptor at sufficient levels. Finally, consider that the antagonist may be selective for a specific signaling pathway not measured in your current assay.
Q3: My results with Antagonist X are inconsistent between experiments. What are the likely sources of variability?
A3: Inconsistent results can arise from several sources. These include variations in cell culture conditions (e.g., passage number, cell density), reagent preparation, and assay timing. The purity of your antagonist stock should also be verified, as impurities can contribute to variability.[1] Additionally, ensure that your experimental controls are performing as expected in every run.
Q4: What is the first step I should take to investigate a suspected off-target effect?
A4: A critical first step is to perform a control experiment using a cell line that does not express your intended target receptor.[1] If you observe a similar effect in these null cells, it strongly suggests an off-target mechanism. Another key step is to verify the purity of your compound batch using analytical methods like HPLC-MS.[1]
Troubleshooting Guide
Problem 1: Unexpected Agonist or Partial Agonist Activity
| Potential Cause | Troubleshooting Question & Recommended Action |
| Partial Agonism | Q: Is Antagonist X a partial agonist? A: Determine the maximal response (Emax) of Antagonist X and compare it to a known full agonist for the target receptor. If the Emax is lower than the full agonist, it may be a partial agonist.[1] |
| Biased Agonism | Q: Is the observed agonism pathway-specific? A: Profile Antagonist X across multiple signaling pathways downstream of the receptor (e.g., G-protein activation vs. β-arrestin recruitment). Activity in one pathway but not another suggests biased agonism.[1] |
| Off-Target Effect | Q: Does the agonist effect persist in the absence of the intended target? A: Test Antagonist X in a control cell line that does not express the target receptor. If agonist activity is still observed, it is likely due to an off-target effect.[1] |
| Compound Impurity | Q: Is my sample of Antagonist X pure? A: Verify the purity of your compound stock using analytical chemistry techniques such as HPLC-MS. An impurity could be responsible for the observed agonist activity.[1] |
Problem 2: Inconsistent IC50 or Ki Values
| Potential Cause | Troubleshooting Question & Recommended Action |
| Assay Conditions | Q: Are my assay conditions consistent and optimized? A: Review and standardize all assay parameters, including buffer composition, temperature, incubation times, and cell density. In ligand binding assays, ensure that equilibrium has been reached. |
| Ligand Depletion | Q: Is the concentration of my radioligand or target receptor appropriate? A: In binding assays, inappropriate concentrations can lead to ligand depletion, which can distort affinity calculations. Ensure your experimental design minimizes this possibility. |
| Compound Stability | Q: Is Antagonist X stable under my experimental conditions? A: Assess the stability of Antagonist X in your assay buffer over the course of the experiment. Degradation can lead to a loss of potency and variable results. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Screening
This protocol is designed to determine if Antagonist X binds to a known off-target receptor.
Methodology:
-
Cell Culture: Culture a cell line expressing the potential off-target receptor to an appropriate density for membrane preparation.
-
Membrane Preparation: Harvest cells, lyse them in a hypotonic buffer, and homogenize. Centrifuge the lysate to pellet the cell membranes and resuspend the membrane pellet in an appropriate assay buffer.
-
Competition Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind the off-target receptor.
-
Add increasing concentrations of Antagonist X to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the off-target receptor).
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of Antagonist X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Functional Assay for Off-Target Activity (Calcium Mobilization)
This protocol assesses whether Antagonist X can activate a Gq-coupled off-target receptor.
Methodology:
-
Cell Culture: Plate cells expressing the potential Gq-coupled off-target receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescence plate reader with an injection system (e.g., FLIPR) to measure the baseline fluorescence.
-
Inject increasing concentrations of Antagonist X into the wells and monitor the fluorescence signal over time.
-
Include a positive control (a known agonist for the off-target receptor) and a negative control (assay buffer).
-
Data Analysis: Calculate the change in fluorescence from baseline for each concentration of Antagonist X. Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 value if agonist activity is observed.
Visualizations
Caption: A potential Gq-coupled signaling pathway for off-target effects.
Caption: Experimental workflow for investigating potential off-target effects.
References
Technical Support Center: Prevention of Small Molecule Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of small molecule compounds, such as L-366948, in solution. Due to the lack of specific public information on this compound, this guide offers general best practices and troubleshooting strategies applicable to a wide range of research compounds.
Frequently Asked Questions (FAQs)
Q1: My compound is degrading in aqueous solution. What are the common causes?
A1: Degradation in aqueous solutions is often due to one or more of the following factors:
-
Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, and lactams. The rate of hydrolysis is often pH-dependent.
-
Oxidation: Many compounds are sensitive to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and light.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
pH Instability: The stability of a compound can be highly dependent on the pH of the solution. Ionizable functional groups can render a compound more or less stable at different pH values.
-
Temperature: Higher temperatures generally increase the rate of all chemical reactions, including degradation.
Q2: How can I determine the optimal storage conditions for my compound in solution?
A2: A systematic stability study is the best approach. This typically involves dissolving the compound in various buffers and solvents and storing aliquots under different temperature and light conditions. Periodically, the concentration and purity of the compound are assessed by methods like HPLC or LC-MS.
Q3: What are the best practices for preparing and storing stock solutions?
A3: To maximize the shelf-life of your stock solutions, follow these guidelines:
-
Solvent Choice: Use a high-purity, anhydrous solvent in which your compound is highly soluble and stable. DMSO is a common choice for many organic molecules, but its suitability should be confirmed.
-
Concentration: Prepare a concentrated stock solution to minimize the volume needed for experiments, which can reduce the introduction of potentially destabilizing components from the stock solution into your experimental system.
-
Storage Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation. However, be mindful of potential solubility issues upon freezing and thawing.
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For highly oxygen-sensitive compounds, consider degassing the solvent and storing the solution under an inert gas like argon or nitrogen.
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of compound potency in cell-based assays. | 1. Degradation in culture media. 2. Adsorption to plasticware. 3. Metabolism by cells. | 1. Assess compound stability directly in the culture medium under incubation conditions (37°C, CO2). 2. Use low-binding plasticware. 3. Perform a time-course experiment to measure compound concentration in the presence and absence of cells. |
| Precipitate forms in the stock solution upon storage. | 1. Poor solubility at storage temperature. 2. Solvent evaporation. | 1. Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh stock at a lower concentration or in a different solvent. 2. Ensure vials are tightly capped. Use paraffin (B1166041) film for long-term storage. |
| Inconsistent results between experiments. | 1. Degradation of the compound in the stock or working solution. 2. Variability in solution preparation. | 1. Prepare fresh working solutions for each experiment from a recently prepared or properly stored stock. 2. Standardize the protocol for solution preparation, including solvent, concentration, and mixing. |
Experimental Protocols
Protocol 1: General Compound Stability Assessment
This protocol outlines a basic experiment to assess the stability of a compound in a specific buffer.
Materials:
-
Compound of interest (e.g., this compound)
-
High-purity solvent for stock solution (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Incubator or water bath
-
Amber vials
Methodology:
-
Prepare a concentrated stock solution of the compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the aqueous buffer to the final desired concentration (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area or concentration.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS.
-
Plot the percentage of the compound remaining versus time to determine the stability profile.
Visualizations
Workflow for Assessing Compound Stability
Caption: Workflow for a typical compound stability assessment experiment.
Technical Support Center: Overcoming Poor Oral Bioavailability of Oxytocin Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of oxytocin (B344502) antagonists, such as the non-peptide antagonist L-366948.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why do non-peptide oxytocin antagonists like this compound exhibit poor oral bioavailability?
Answer:
The low oral bioavailability of non-peptide oxytocin antagonists, and many other drug candidates, is often a multifactorial issue stemming from their physicochemical properties. While peptide-based antagonists are unsuitable for oral delivery due to enzymatic degradation in the gastrointestinal (GI) tract, non-peptide antagonists like this compound face other significant barriers.[1][2]
Key contributing factors include:
-
Poor Aqueous Solubility: Many potent antagonists are highly lipophilic (hydrophobic).[3] This inherent low water solubility limits their dissolution in GI fluids, which is a prerequisite for absorption. According to the Biopharmaceutics Classification System (BCS), such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
-
First-Pass Metabolism: After absorption from the gut into the portal circulation, the drug must pass through the liver before reaching systemic circulation. Significant metabolism by hepatic enzymes (e.g., cytochrome P450s) can substantially reduce the amount of active drug that reaches its target.
-
Efflux Transporter Activity: The intestinal epithelium expresses efflux transporters, such as P-glycoprotein (P-gp), which actively pump absorbed drug molecules back into the intestinal lumen, thereby limiting net absorption.[4][5]
These barriers collectively reduce the fraction of an orally administered dose that reaches systemic circulation in an unchanged, active form.
Figure 1. Key physiological barriers limiting the oral bioavailability of drug compounds.
Question 2: What formulation strategies are most effective for enhancing the oral absorption of these poorly soluble antagonists?
Answer:
Several advanced formulation strategies can be employed to overcome the solubility and dissolution challenges, thereby improving oral bioavailability.[6][7] Lipid-based formulations are particularly promising for lipophilic drugs.[8][9]
Commonly successful approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[10][11] The drug is pre-dissolved in this lipidic formulation, bypassing the dissolution step and presenting the drug in a solubilized form for absorption.[12] The resulting emulsion droplets provide a large surface area for drug release and absorption.[13]
-
Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix.[6] This technique can enhance drug dissolution by maintaining the drug in an amorphous (non-crystalline), higher-energy state.[3][14]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio.[3] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[14]
The table below summarizes hypothetical pharmacokinetic data to illustrate the potential impact of an enhanced formulation strategy like SEDDS compared to a simple aqueous suspension.
| Parameter | Standard Suspension | SEDDS Formulation | Typical Improvement |
| Cmax (ng/mL) | 50 | 250 | 5-fold increase |
| Tmax (hours) | 4.0 | 1.5 | Faster absorption |
| AUC0-t (ng·h/mL) | 300 | 1800 | 6-fold increase |
| Oral Bioavailability (F%) | 5% | 30% | 6-fold increase |
Table 1. Illustrative comparison of pharmacokinetic parameters for a poorly soluble oxytocin antagonist in a standard suspension versus a Self-Emulsifying Drug Delivery System (SEDDS) formulation.
Question 3: My lead antagonist shows promising in vitro activity but fails in vivo due to low exposure after oral dosing. Where do I start troubleshooting?
Answer:
This is a classic drug development challenge. A systematic, step-by-step approach is crucial. The workflow diagram below outlines a logical troubleshooting process.
Figure 2. A logical workflow for troubleshooting low oral bioavailability.
Step-by-step Guide:
-
Confirm Physicochemical Properties: First, ensure you have accurate data on your compound's aqueous solubility and lipophilicity (LogP). Poor solubility is the most common and often the easiest barrier to address with formulation.
-
Assess Permeability and Efflux: Use an in vitro model like the Caco-2 permeability assay (see protocol below).[15][16] This will tell you if the drug can passively cross the intestinal epithelium and if it is a substrate for efflux pumps. An efflux ratio greater than 2 suggests active efflux is limiting absorption.[17]
-
Evaluate Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic stability. High clearance in these assays suggests that first-pass metabolism is a significant barrier.
Based on the results, you can select the most appropriate strategy:
-
If solubility is the primary issue, focus on enabling formulations like SEDDS.
-
If permeability is low or efflux is high , medicinal chemistry efforts to modify the structure may be required.
-
If metabolism is high , a prodrug approach or structural modification to block metabolic "hotspots" might be necessary.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for formulating a liquid SEDDS for a poorly water-soluble oxytocin antagonist.
1. Materials & Equipment:
-
Drug: Oxytocin antagonist (e.g., this compound)
-
Oil: Long- or medium-chain triglycerides (e.g., Capryol 90, olive oil)
-
Surfactant: High HLB surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent/Co-surfactant: (e.g., Transcutol HP, PEG 400)
-
Vortex mixer, magnetic stirrer, analytical balance, water bath (37°C).
2. Methodology:
-
Step 1: Solubility Screening: Determine the solubility of the antagonist in various oils, surfactants, and co-solvents to select suitable excipients. Add an excess amount of the drug to 2 mL of each excipient, vortex for 2 minutes, and then shake in a water bath at 37°C for 48 hours. Centrifuge and analyze the supernatant by HPLC to quantify solubility.
-
Step 2: Constructing a Pseudo-Ternary Phase Diagram: To identify the self-emulsification region, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. For each formulation, visually observe the emulsification process by adding 1 mL of the mixture to 500 mL of water in a beaker with gentle stirring. Grade the performance from 'A' (rapidly forming a clear microemulsion) to 'E' (poor emulsification with oil droplet coalescence). Plot these grades on a ternary phase diagram to map the optimal concentration ranges.
-
Step 3: Preparation of the Drug-Loaded SEDDS: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent. Accurately weigh the components into a glass vial. Heat gently (40°C) if necessary to ensure homogeneity. Add the pre-weighed amount of the oxytocin antagonist to the excipient mixture. Vortex and sonicate until the drug is completely dissolved, resulting in a clear, isotropic mixture.
-
Step 4: Characterization:
-
Emulsification Time: Determine the time taken for the formulation to emulsify in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF) using a standard USP dissolution apparatus.[10]
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm is generally desirable.[10]
-
Protocol 2: Caco-2 Permeability Assay
This assay predicts intestinal permeability and identifies potential substrates for efflux transporters.[4]
1. Materials & Equipment:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lucifer yellow, Propranolol (high permeability control), Atenolol (low permeability control)
-
LC-MS/MS for sample analysis
-
TEER (Transepithelial Electrical Resistance) meter
2. Methodology:
-
Step 1: Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed cells onto the apical side of Transwell™ inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[15]
-
Step 2: Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[18] Additionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm tight junction integrity.
-
Step 3: Permeability Measurement (A-to-B and B-to-A):
-
Wash the cell monolayers gently with pre-warmed HBSS.
-
For Apical-to-Basolateral (A-to-B) transport: Add the test compound (dissolved in HBSS, typically at 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For Basolateral-to-Apical (B-to-A) transport: Add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
-
Step 4: Sample Analysis: At the end of the incubation, collect samples from both donor and receiver compartments. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Step 5: Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the compound is a substrate for active efflux.[17]
-
Question 4: How does an oxytocin antagonist like this compound work at the cellular level?
Answer:
Oxytocin antagonists function by competitively blocking the oxytocin receptor (OTR), which is a member of the G-protein coupled receptor (GPCR) superfamily.[1][19] The binding of oxytocin to its receptor typically activates the Gq/11 protein, initiating a signaling cascade that leads to physiological responses like uterine contractions.
The signaling pathway is as follows:
-
Receptor Activation: Oxytocin binds to the OTR.
-
G-Protein Coupling: The activated OTR couples to the Gq protein.
-
PLC Activation: The Gq protein activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Cellular Response: The increase in intracellular Ca²⁺, along with the action of DAG, activates downstream effectors (like Protein Kinase C and calmodulin), leading to smooth muscle contraction.
An antagonist like this compound binds to the OTR but does not activate it, thereby preventing oxytocin from binding and initiating this entire cascade.[19][20] Some antagonists may also act as "biased agonists," selectively inhibiting one pathway while weakly activating another.[21]
Figure 3. Simplified signaling pathway of the oxytocin receptor and the inhibitory action of an antagonist.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. enamine.net [enamine.net]
- 5. Apparent absolute oral bioavailability in excess of 100% for a vitronectin receptor antagonist (SB-265123) in rat. II. Studies implicating transporter-mediated intestinal secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. What are OXTR antagonists and how do they work? [synapse.patsnap.com]
- 21. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting L-366948 Antagonism in Myometrial Cells
This technical support center provides troubleshooting guidance for researchers encountering a lack of expected antagonism with L-366948 in myometrial cell experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in myometrial cells?
This compound is an antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR). In myometrial cells, the binding of oxytocin to its receptor primarily activates the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] The subsequent increase in intracellular calcium is a key event leading to myometrial contraction.[1][2][3] this compound is expected to block these downstream effects by preventing oxytocin from binding to its receptor.
Q2: I am not observing any inhibition of the oxytocin-induced response with this compound. What are the general areas I should investigate?
A lack of observable antagonism can typically be attributed to one of four main areas:
-
Compound Integrity and Concentration: Issues with the this compound compound itself, such as degradation, purity, or incorrect concentration.
-
Cell Culture Conditions: Problems related to the health, phenotype, and receptor expression of your myometrial cells.
-
Experimental Assay Setup: Suboptimal parameters or technical issues within your specific functional assay (e.g., calcium flux, contraction assay).
-
Data Interpretation: Misunderstanding the expected pharmacological outcome for a competitive antagonist.
Q3: Could the issue be with my myometrial cells? What are some common problems with these cell cultures?
Primary human myometrial cells can be challenging to work with and their characteristics can change in culture.[4][5] Here are some key considerations:
-
Phenotypic Drift: With increasing passage number, primary myometrial cells can undergo phenotypic changes, potentially altering the expression levels of the oxytocin receptor and other signaling proteins.[6][7] It's recommended to use cells at a low passage number.
-
Mixed Cell Populations: Myometrial tissue contains a heterogeneous population of cells, including smooth muscle cells and fibroblasts.[7] Your primary culture may contain a mixed population, and the proportion of cell types can influence the overall response.
-
Oxytocin Receptor Expression: The expression of the oxytocin receptor in myometrial cells is hormonally regulated and can vary significantly.[8] Factors such as the physiological state of the tissue donor (e.g., pregnant vs. non-pregnant, stage of labor) can impact receptor density.
-
Receptor Desensitization: Prolonged exposure of myometrial cells to oxytocin can lead to desensitization of the oxytocin receptor.[1][2][3][8][9] This involves a reduction in the number of binding sites and a decrease in OTR mRNA, which would diminish the apparent effect of an antagonist.[1][2][3][8][9]
Troubleshooting Guides
Issue 1: No Observable Antagonism of Oxytocin-Induced Calcium Flux
If this compound is failing to inhibit the oxytocin-induced increase in intracellular calcium, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Integrity | Verify the purity and integrity of your this compound stock. If possible, test a fresh batch of the compound. | The compound may have degraded during storage or may contain impurities. |
| Compound Concentration | Perform a dose-response curve for this compound to determine its IC50. Ensure you are using a concentration that is at least 10-fold higher than the expected IC50. | The concentration of this compound may be too low to effectively compete with oxytocin for receptor binding. |
| Agonist Concentration | Review the concentration of oxytocin used. If it is too high, it may overcome the competitive antagonism of this compound. Perform an oxytocin dose-response curve in the presence and absence of this compound. | For a competitive antagonist, you should observe a rightward shift in the agonist dose-response curve. |
| Receptor Desensitization | Minimize pre-exposure of the cells to oxytocin. Ensure that your assay buffer does not contain any oxytocin. | Prolonged exposure to the agonist can cause receptor desensitization, masking the effect of the antagonist.[1][2][3][8][9] |
| Cell Health and Receptor Expression | Confirm the viability of your myometrial cells. If possible, verify the expression of the oxytocin receptor via qPCR or Western blot. Use cells at a low passage number. | Poor cell health or low receptor expression will lead to a weak or absent response to both agonist and antagonist. |
| Assay Buffer Composition | Ensure your assay buffer contains an appropriate concentration of extracellular calcium, as both release from intracellular stores and influx of extracellular calcium contribute to the oxytocin-induced response.[10][11] | The mechanism of calcium increase involves both intracellular release and extracellular influx. |
Issue 2: this compound Shows Partial Agonist or No Effect in a Contraction Assay
When assessing antagonism through functional assays like myometrial strip contraction, other factors come into play:
| Potential Cause | Troubleshooting Step | Rationale |
| Partial Agonism | Test this compound alone in the contraction assay. If it elicits a submaximal contraction compared to oxytocin, it may be a partial agonist. | A partial agonist will act as an agonist when administered alone but can act as an antagonist in the presence of a full agonist. |
| Biased Agonism | Consider that this compound might be a biased agonist, potentially antagonizing the Gq pathway (leading to contraction) while activating other pathways. | Some GPCR ligands can selectively activate certain downstream signaling pathways over others. |
| Tissue Viability | Ensure the myometrial tissue strips are healthy and responsive. Test with a known uterotonic agent like prostaglandin (B15479496) F2α to confirm tissue viability. | The tissue may have been damaged during preparation, leading to a lack of response. |
| Spontaneous Contractions | If your tissue exhibits high spontaneous contractile activity, it may be difficult to observe the antagonistic effect of this compound on oxytocin-induced contractions. | High basal activity can mask the specific effects of the compounds being tested. |
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol outlines a general procedure for measuring oxytocin-induced calcium mobilization in cultured myometrial cells and assessing the antagonistic effect of this compound.
-
Cell Plating: Seed primary human myometrial cells (low passage) in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay. Culture in standard growth medium.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Remove the growth medium from the cells and wash once with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes.
-
-
Antagonist Pre-incubation:
-
Wash the cells gently with the assay buffer to remove excess dye.
-
Add the assay buffer containing different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
Inject a solution of oxytocin to achieve the desired final concentration.
-
Continue recording the fluorescence signal to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay
This protocol can be used to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
-
Membrane Preparation: Prepare crude membrane fractions from cultured myometrial cells or myometrial tissue known to express the oxytocin receptor.
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Detection:
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Oxytocin signaling pathway in myometrial cells and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound antagonism.
References
- 1. Development and validation of primary human myometrial cell culture models to study pregnancy and labour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Primary Human Uterine Leiomyoma Cell Culture Quality Control: Some Properties of Myometrial Cells Cultured under Serum Deprivation Conditions in the Presence of Ovarian Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Antagonism/Agonism Can Be Uncoupled from Pharmacoperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. Myometrial cells in primary culture: characterization and hormonal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myometrial contractility influences oxytocin receptor (OXTR) expression in term trophoblast cells obtained from the maternal surface of the human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of L-366948 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of the hypothetical kinase inhibitor, L-366948, in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a small molecule inhibitor designed to target the ATP-binding site of Kinase A, a critical component of the MAPK signaling pathway implicated in cell proliferation and survival. By competitively inhibiting ATP binding, this compound is intended to block the downstream signaling cascade.
Q2: I am observing a different potency (IC50) in my cell-based assay compared to the published biochemical assay values for this compound. Why is there a discrepancy?
Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors[1]:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally[1].
-
Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels are typically much higher. For an ATP-competitive inhibitor like this compound, this increased competition in a cellular environment can lead to a higher IC50 value[1][2].
-
Efflux Pumps: Cells can actively transport this compound out through efflux pumps, such as P-glycoprotein, reducing its effective intracellular concentration[1].
-
Protein and Lipid Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target, Kinase A[1].
-
Inhibitor Stability: this compound may be metabolized or degraded by cellular enzymes, resulting in a lower active concentration over time[1].
Q3: How can I determine if the observed phenotype in my experiment is due to off-target effects of this compound?
Distinguishing on-target from off-target effects is crucial for validating your results. Here are several strategies you can employ:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets Kinase A but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect[1].
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not produce the desired phenotype if the effect is on-target[1].
-
Rescue Experiments: If possible, overexpressing a mutant of Kinase A that is resistant to this compound should rescue the phenotype, indicating an on-target effect[3].
-
In Vitro Kinase Profiling: Assess the selectivity of this compound against a broad panel of kinases to identify potential off-targets[4].
Q4: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments[5].
Troubleshooting Guides
Issue 1: High background signal or non-specific inhibition in my assay.
-
Possible Cause: Compound aggregation at high concentrations.
-
Troubleshooting Steps:
-
Visually inspect your this compound solution for any cloudiness or precipitate[1].
-
Perform a concentration-response curve. Aggregating compounds often show a steep, non-saturating dose-response[1].
-
Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates[1].
-
Test this compound in an orthogonal assay to verify if the activity is consistent[1].
-
Issue 2: The inhibitory effect of this compound diminishes over the course of a long-term cell culture experiment.
-
Possible Cause: Instability or metabolism of the compound.
-
Troubleshooting Steps:
Issue 3: The vehicle control (e.g., DMSO) is showing a biological effect.
-
Possible Cause: The final concentration of the solvent is too high.
-
Troubleshooting Steps:
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase A (Primary Target) | 25 |
| Kinase B (Off-Target) | 1,500 |
| Kinase C (Off-Target) | >10,000 |
| Kinase D | 950 |
| Kinase E | >10,000 |
| Kinase F | 3,200 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate[4].
Materials:
-
Purified recombinant kinases (a broad panel)[4].
-
Specific peptide or protein substrates for each kinase[4].
-
This compound stock solution (e.g., 10 mM in DMSO)[4].
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[4].
-
[γ-³³P]ATP[4].
-
ATP solution[4].
-
96-well or 384-well plates[4].
-
Phosphocellulose filter plates[4].
-
Scintillation counter[4].
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions[4].
-
In the wells of a microplate, add the kinase reaction buffer[4].
-
Add the appropriate amount of the specific kinase to each well[4].
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells[4].
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding[4].
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀[2][4].
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter[4].
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control[4].
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve[4].
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with its target, Kinase A, in a cellular context.
Materials:
-
Cultured cells expressing Kinase A.
-
This compound stock solution.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer.
-
Thermocycler.
-
Western blot or ELISA reagents.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C[4].
-
Harvest the cells and wash them with PBS[4].
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors[4].
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate[4].
-
Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C[4].
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer[4].
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble Kinase A in the supernatant at each temperature using Western blotting or ELISA.
-
Plot the amount of soluble Kinase A as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound inhibits Kinase A, with potential off-target effects on Kinase B and C.
Caption: A logical workflow for troubleshooting selectivity issues with this compound.
References
Technical Support Center: Validating L-366948 Activity in a New Experimental Model
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for validating the activity of L-366948, a selective oxytocin (B344502) receptor antagonist, in novel experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Antagonist Effect Observed | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively compete with the oxytocin agonist. | Perform a dose-response curve for this compound to determine its IC50 in your specific model. Start with a concentration range guided by literature values for similar oxytocin antagonists. |
| Inadequate Pre-incubation Time: The antagonist may not have had sufficient time to bind to the oxytocin receptors before the addition of the agonist. | Pre-incubate your cells or tissues with this compound for at least 15-30 minutes before adding the oxytocin agonist to allow for binding equilibrium to be reached.[1] | |
| High Agonist Concentration: The concentration of the oxytocin agonist may be too high, overwhelming the competitive antagonism of this compound. | Use a submaximal concentration of the oxytocin agonist (typically around the EC80) to create a clear window for observing antagonism.[1] | |
| This compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Low Receptor Expression: The experimental model (e.g., cell line) may have low expression levels of the oxytocin receptor, resulting in a small signal window. | Confirm oxytocin receptor expression in your model using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line with higher receptor expression if necessary.[1] | |
| High Background Signal in Functional Assays (e.g., Calcium Flux) | Autofluorescence: Cells or components of the culture medium (e.g., phenol (B47542) red, serum) can exhibit autofluorescence, masking the signal from your fluorescent indicator.[2][3] | Use phenol red-free medium and consider reducing serum concentrations during the assay.[3] Image an unstained control sample to assess the level of autofluorescence.[2][4] If autofluorescence is high, consider using fluorescent dyes with longer excitation and emission wavelengths (red or far-red).[2] |
| Excessive Dye Concentration: Using too high a concentration of the calcium-sensitive dye can lead to high background fluorescence. | Titrate the concentration of the fluorescent dye to find the optimal balance between signal and background. | |
| Inadequate Washing: Residual extracellular dye can contribute to high background. | While some modern assay kits are "no-wash", traditional protocols may require a wash step to remove extracellular dye.[5] | |
| Contaminated Reagents or Plates: Reagents or microplates may be contaminated with fluorescent substances. | Use high-purity reagents and black-walled microplates specifically designed for fluorescence assays to minimize background.[6] | |
| High Variability Between Replicate Wells | Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variability in results. | Use calibrated pipettes and practice consistent pipetting techniques. For plate-based assays, consider using multichannel pipettes.[6] |
| Uneven Cell Seeding: A non-uniform cell monolayer will result in variable responses across wells. | Ensure proper cell mixing before seeding and use appropriate techniques to achieve a consistent cell density in all wells. | |
| Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations. | Avoid using the outer wells of the plate for critical experiments or ensure proper plate sealing to minimize evaporation. | |
| Signal Saturation: An overly strong fluorescent signal can saturate the detector, leading to non-linear and variable readings.[6] | Reduce the gain of the detector, shorten the integration time, or dilute the samples.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the oxytocin receptor (OTR). The OTR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[7] Upon activation by oxytocin, the Gαq protein activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses, such as smooth muscle contraction.[7][8][9] this compound blocks this cascade by preventing oxytocin from binding to its receptor.
Q2: How can I confirm that this compound is active in my new experimental model?
A2: You can validate the activity of this compound through a functional assay. A common approach is to first establish a dose-response curve for oxytocin in your model to determine its EC50 (the concentration that produces 50% of the maximal response). Then, pre-incubate your system with a fixed concentration of this compound and repeat the oxytocin dose-response curve. A competitive antagonist like this compound should cause a rightward shift in the oxytocin dose-response curve, indicating that a higher concentration of oxytocin is required to elicit the same response.
Q3: What are some suitable in vitro models to test this compound activity?
A3: The choice of model depends on your research question. Common models include:
-
Cell lines endogenously expressing the oxytocin receptor: For example, human uterine smooth muscle cells.[10]
-
Recombinant cell lines: Such as HEK293 or CHO cells engineered to express the human oxytocin receptor.
-
Isolated tissues: Tissues known to respond to oxytocin, such as uterine or mammary gland strips, can be used in organ bath experiments to measure smooth muscle contraction.[11][12]
Q4: What quantitative data should I collect to characterize this compound's activity?
A4: Key quantitative parameters include the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 is the concentration of this compound that inhibits 50% of the maximal response to a fixed concentration of oxytocin. The Ki provides a measure of the binding affinity of the antagonist for the receptor. These values are crucial for comparing the potency of this compound to other compounds and across different experimental systems.
Quantitative Data Summary
| Antagonist | Assay Type | Experimental Model | IC50 / Ki (nM) |
| L-371,257 | Radioligand Binding | Human Uterine Smooth Muscle Cells | Ki: 2.21 ± 0.23 |
| Atosiban | Functional (Hyperplasia) | Human Uterine Smooth Muscle Cells | Ki: 0.47 (0.02–1.35) |
| L-368,899 | Radioligand Binding | Rat Uterus | IC50: 8.9 |
| L-368,899 | Radioligand Binding | Human Uterus | IC50: 26 |
| Barusiban | Radioligand Binding | Human Oxytocin Receptor | Ki: 0.8 |
| SSR126768A | Radioligand Binding | Human Oxytocin Receptor | Ki: 0.44 |
Data compiled from multiple sources for illustrative purposes.[10][13]
Experimental Protocols
In Vitro Uterine Smooth Muscle Contraction Assay
This protocol is adapted from methods used to characterize the effects of oxytocin antagonists on uterine contractility.[11][14]
Materials:
-
Isolated uterine tissue strips
-
Organ bath system with force transducer
-
Physiological saline solution (e.g., Krebs-Henseleit buffer), gassed with 95% O2 / 5% CO2, maintained at 37°C
-
Oxytocin (agonist) stock solution
-
This compound (antagonist) stock solution
-
Data acquisition system
Procedure:
-
Prepare uterine smooth muscle strips and mount them in the organ baths under a resting tension.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with regular washes with fresh physiological saline solution, until stable spontaneous contractions are observed.
-
To establish a baseline, record the spontaneous contractile activity for 20-30 minutes.
-
Add a submaximal concentration of oxytocin (e.g., EC80, predetermined from a cumulative concentration-response curve) to the bath to induce stable, rhythmic contractions.
-
Once the oxytocin-induced contractions are stable (typically after 30-45 minutes), add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 1 µM).
-
Allow each concentration of this compound to equilibrate and record the contractile activity for 15-20 minutes.
-
Analyze the data by measuring the frequency and amplitude of contractions. Express the inhibitory effect of this compound as a percentage of the maximal oxytocin-induced contraction.
-
Calculate the IC50 value for this compound from the resulting concentration-response curve.
Calcium Mobilization Assay in a Recombinant Cell Line
This protocol outlines a common method for assessing the activity of GPCR antagonists using a fluorescence-based calcium flux assay.[5][15][16]
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Cell culture medium (phenol red-free recommended)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange inhibitor that can improve dye retention)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Oxytocin (agonist) stock solution
-
This compound (antagonist) stock solution
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Seed the HEK293-OTR cells into the microplates and culture overnight to form a confluent monolayer.
-
On the day of the assay, prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 20-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Prepare a dilution series of this compound in assay buffer.
-
Place the plate in the fluorescence reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes.
-
Initiate the kinetic read and, after establishing a stable baseline for a few seconds, use the instrument's injector to add a pre-determined EC80 concentration of oxytocin to all wells.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each well.
-
Plot the response against the concentration of this compound to determine its IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biotium.com [biotium.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Oxytocin-Induced Contraction in Rat Gastric Circular Smooth Muscle [mdpi.com]
- 10. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro contractile responses of human detrusor smooth muscle to oxytocin: does it really have effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Results with L-366948
Welcome to the technical support center for L-366948. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address common issues that may lead to variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide antagonist of the vasopressin V1a receptor. Its primary mechanism of action is to competitively bind to the V1a receptor, thereby blocking the downstream signaling effects of arginine vasopressin (AVP). The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Q2: What are the potential sources of variability when using this compound in in vitro assays?
Variability in in vitro assays using this compound can arise from several factors:
-
Receptor Cross-Reactivity: this compound has been reported to exhibit antagonist activity at the oxytocin (B344502) receptor (OTR), which is structurally similar to the vasopressin receptors.[1] Depending on the expression levels of V1a and oxytocin receptors in your experimental system, this cross-reactivity can lead to confounding results.
-
Assay Conditions: Like many pharmacological agents, the performance of this compound can be sensitive to assay conditions such as pH, ionic strength, and the presence of detergents or serum proteins in the buffer.
-
Cell Line Variability: The expression levels of the V1a receptor can vary between different cell lines and even between different passages of the same cell line. This can significantly impact the observed potency and efficacy of this compound.
-
Ligand Stability and Solubility: Improper storage or handling of this compound can lead to degradation or precipitation, affecting its effective concentration in the assay.
Q3: Are there known off-target effects of this compound that I should be aware of?
Yes, the most well-documented off-target effect of this compound is its antagonist activity at the oxytocin receptor.[1] It is crucial to consider this when interpreting data, especially in tissues or cells known to express oxytocin receptors. To ascertain the specificity of the observed effects, it is recommended to perform counter-screening against the oxytocin receptor.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal or non-specific binding in radioligand binding assays. | 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of this compound with assay plates or filters. | 1. Use a radioligand concentration at or below its Kd.2. Increase the number and volume of washes with ice-cold buffer.3. Pre-treat plates or filters with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI). Consider using alternative assay formats with lower non-specific binding. |
| Low or no observable antagonist activity. | 1. This compound degradation or precipitation.2. Low V1a receptor expression in the experimental system.3. Incorrect assay setup. | 1. Ensure proper storage and handling of this compound. Prepare fresh stock solutions and verify solubility in the assay buffer.2. Confirm V1a receptor expression using a positive control agonist or via molecular techniques like qPCR or Western blot.3. Verify the concentrations of all reagents, incubation times, and instrument settings. |
| Inconsistent IC50 values between experiments. | 1. Variability in cell passage number or health.2. Inconsistent incubation times or temperatures.3. Pipetting errors. | 1. Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase.2. Strictly adhere to the established incubation times and maintain a constant temperature.3. Use calibrated pipettes and ensure proper mixing of reagents. |
| Unexpected agonist-like effects. | Off-target effects at other receptors that may be present in your system. | Profile the activity of this compound in a cell line that does not express the V1a receptor but may express other related receptors (e.g., oxytocin receptor) to identify potential off-target signaling. |
Data Presentation
Pharmacological Profile of this compound and Related Ligands
| Compound | Target Receptor | Affinity (Ki in nM) | Receptor Selectivity | Reference |
| This compound | Vasopressin V1a | Data not readily available in a comprehensive format. Users are advised to determine the Ki experimentally. | Known to also antagonize the Oxytocin Receptor. | [1] |
| Arginine Vasopressin (AVP) | Vasopressin V1a | 0.3 - 1.5 | Non-selective, also binds to V1b, V2, and Oxytocin receptors. | |
| Relcovaptan (SR 49059) | Vasopressin V1a | 0.3 - 1.0 | Highly selective for V1a over V2 and Oxytocin receptors. | |
| Atosiban | Oxytocin Receptor | 5 - 10 (for OTR) | Also antagonizes the Vasopressin V1a receptor. |
Note: Ki values can vary depending on the experimental conditions.
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay to Determine the Ki of this compound for the Vasopressin V1a Receptor
This protocol is a general guideline and may require optimization for your specific experimental system.
Materials:
-
Cell membranes prepared from a cell line expressing the human vasopressin V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the V1a receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.
-
To the "non-specific binding" wells, add 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM).
-
To the "competition" wells, add 50 µL of varying concentrations of this compound.
-
-
Add Radioligand: Add 50 µL of [3H]-AVP to all wells at a concentration near its Kd for the V1a receptor.
-
Add Membranes: Add 100 µL of the membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Vasopressin V1a receptor signaling pathway and inhibition by this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Troubleshooting decision tree for addressing result variability.
References
Validation & Comparative
A Comparative Analysis of the Oxytocin Receptor Antagonists: L-366,948 and L-368,899
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent oxytocin (B344502) receptor (OXTR) antagonists, L-366,948 and L-368,899. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by offering a comprehensive overview of their efficacy, selectivity, and the methodologies used for their evaluation.
Introduction to L-366,948 and L-368,899
L-366,948 is a cyclic hexapeptide antagonist of the oxytocin receptor.[1] In contrast, L-368,899 is a non-peptide, orally active antagonist of the oxytocin receptor.[2] Both compounds have been investigated for their potential therapeutic applications, particularly in the context of preterm labor by inhibiting oxytocin-induced uterine contractions.[1][2] Their distinct chemical structures, however, result in different pharmacological profiles.
Quantitative Efficacy and Selectivity
The following tables summarize the available quantitative data for L-366,948 and L-368,899, highlighting their potency and selectivity for the oxytocin receptor over the structurally related vasopressin 1a (V1a) receptor. It is important to note that the available data for L-366,948 is primarily from in vivo studies, while more extensive in vitro binding affinity data is available for L-368,899.
Table 1: Potency of L-366,948 and L-368,899 at the Oxytocin Receptor
| Compound | Potency Metric | Value | Species/Tissue |
| L-366,948 | AD50 (in vivo) | ~100 µg/kg i.v. | Rat (anesthetized)[1] |
| L-368,899 | Ki (in vitro) | 12.38 nM | Coyote (brain tissue)[3] |
| IC50 (in vitro) | 8.9 nM | Rat (uterus) | |
| IC50 (in vitro) | 26 nM | Human (uterus) |
Table 2: Binding Affinity and Selectivity Profile of L-368,899
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (fold) |
| L-368,899 | Oxytocin Receptor (OXTR) | 12.38 nM | >40-fold vs. V1aR[3] |
| Vasopressin V1a Receptor (V1aR) | 511.6 nM |
In vivo studies have shown that L-366,948 is a selective antagonist for oxytocin receptors, as it did not affect the dose-response to prostaglandin (B15479496) F2 alpha and did not antagonize the actions of arginine vasopressin at V1a or V2 receptors at a dose of 3 mg/kg i.v. in rats.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize the efficacy of oxytocin receptor antagonists like L-366,948 and L-368,899.
Radioligand Binding Assay for Oxytocin and Vasopressin V1a Receptors
This assay determines the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the human oxytocin receptor (hOXTR) or vasopressin V1a receptor (hV1aR) (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes by high-speed centrifugation of the supernatant.
-
Wash the membrane pellet with an appropriate assay buffer and resuspend to a final protein concentration suitable for the assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-oxytocin for OXTR or [³H]-arginine vasopressin for V1aR), and varying concentrations of the unlabeled test compound (L-366,948 or L-368,899).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled reference antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inhibition of Oxytocin-Induced Uterine Contractions
This assay assesses the functional antagonism of a compound by measuring its ability to inhibit oxytocin-induced contractions in isolated uterine tissue.
1. Tissue Preparation:
-
Obtain uterine tissue strips from pregnant rats or humans (with appropriate ethical approval).
-
Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
2. Contraction Measurement:
-
Connect the tissue strips to an isometric force transducer to record contractile activity.
-
Allow the tissues to equilibrate until regular spontaneous contractions are observed.
-
Induce submaximal contractions by adding a specific concentration of oxytocin to the organ bath.
3. Antagonist Evaluation:
-
Once stable oxytocin-induced contractions are established, add increasing concentrations of the antagonist (L-366,948 or L-368,899) to the bath.
-
Record the changes in the amplitude and frequency of the uterine contractions.
4. Data Analysis:
-
Quantify the inhibitory effect of the antagonist by measuring the reduction in the area under the curve of the contraction profile.
-
Construct a concentration-response curve for the antagonist and determine its IC50 or pA2 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathway of the oxytocin receptor (OXTR).
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the vasopressin V1a receptor (V1aR).
Conclusion
Both L-366,948 and L-368,899 are effective oxytocin receptor antagonists. L-368,899, as a non-peptide molecule, offers the advantage of oral bioavailability and has been more extensively characterized in vitro, with well-defined binding affinities for both the oxytocin and vasopressin V1a receptors. L-366,948, a cyclic hexapeptide, has demonstrated potent in vivo efficacy in blocking oxytocin-induced uterine contractions with good selectivity. The choice between these two antagonists will depend on the specific requirements of the research, including the desired route of administration, the need for precise in vitro affinity data, and the biological system under investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with these and other oxytocin receptor modulators.
References
- 1. Antagonism of oxytocin in rats and pregnant rhesus monkeys by the novel cyclic hexapeptides, L-366,682 and L-366,948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Validation of L-366948 as a Specific Oxytocin Receptor Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-366948 with other prominent oxytocin (B344502) receptor (OTR) antagonists. The information presented is curated to assist researchers and drug development professionals in making informed decisions regarding the selection of the most suitable OTR blocker for their specific experimental needs. This document summarizes key quantitative data, details common experimental protocols for antagonist validation, and visualizes relevant biological and experimental workflows.
Comparative Analysis of Oxytocin Receptor Antagonists
This compound is a potent and selective cyclic hexapeptide oxytocin receptor antagonist. Its performance, particularly its specificity and efficacy, is best understood in the context of other available OTR blockers. The following tables provide a quantitative comparison of this compound and its alternatives.
Table 1: Binding Affinity (Ki) and Potency (IC50) of OTR Antagonists
| Compound | Receptor | Species | Ki (nM) | IC50 (nM) |
| This compound | Oxytocin | Pig | - | - |
| Atosiban (B549348) | Oxytocin | Human | 76.4[1] | 5[2] |
| Vasopressin V1a | Human | 5.1[1] | - | |
| Barusiban | Oxytocin | Human | 0.8[3] | - |
| Retosiban (GSK-221149A) | Oxytocin | Human | 0.65[4] | - |
| L-368,899 | Oxytocin | Human | 8.9 - 26[3][5] | 8.9[6] |
| Vasopressin V1a | Human | 370[6] | - | |
| Vasopressin V2 | Human | 570[6] | - | |
| SSR-126768A | Oxytocin | Human | 0.44[7] | - |
Table 2: In Vivo Efficacy and Selectivity
| Compound | Model Organism | Key Findings | Selectivity Profile |
| This compound | Rat, Rhesus Monkey | Effective antagonist of OT-induced uterine contractions. Did not antagonize vasopressin (V1a or V2) or prostaglandin (B15479496) F2α effects. | High selectivity for OTR over vasopressin and prostaglandin receptors. |
| Atosiban | Human, Rat | Clinically used tocolytic, inhibits OT-induced uterine contractions. | Mixed antagonist for OTR and vasopressin V1a receptors.[10] |
| Barusiban | Human, Non-human primates | Higher potency and longer duration of action than atosiban in inhibiting OT-induced myometrial contractions.[10] | High affinity for human OTR with low affinity for V1a receptor.[10] |
| Retosiban | Rat | Dose-dependent decrease in OT-induced uterine contractions. | >1400-fold selectivity for OTR over vasopressin receptors.[4] |
| L-368,899 | Rat, Dog, Chimpanzee, Rhesus Monkey | Potent and selective OT antagonist, orally bioavailable. | >40-fold selectivity for OTR over vasopressin V1a and V2 receptors.[6] |
| SSR-126768A | Rat | Competitive antagonist of OT in myometrial strips and delayed parturition after oral administration. | High selectivity for OTR over V1a, V1b, and V2 receptors.[7] |
Experimental Protocols
The validation of a specific oxytocin receptor blocker like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional antagonism, and selectivity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the antagonist for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Oxytocin or a selective radioiodinated oxytocin antagonist.
-
Test Compound: this compound and other antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
Scintillation Cocktail.
-
96-well Filter Plates with glass fiber filters.
-
Scintillation Counter.
b. Protocol:
-
Membrane Preparation: Homogenize cells expressing the OTR in an ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a determined protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of the test compound (or vehicle control), the radioligand at a concentration near its Kd, and the cell membranes. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay assesses the functional antagonism by measuring the ability of the compound to inhibit the intracellular calcium increase induced by oxytocin.
a. Materials and Reagents:
-
Cells: Human uterine smooth muscle cells or other cells endogenously or recombinantly expressing the OTR.
-
Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Oxytocin.
-
Test Compound: this compound and other antagonists.
-
Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.
b. Protocol:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator by incubating them with the dye in the buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with the buffer to remove any excess dye.
-
Antagonist Incubation: Add varying concentrations of the antagonist (or vehicle) to the wells and incubate for a predetermined time.
-
Oxytocin Stimulation: Add a fixed concentration of oxytocin to stimulate the cells and immediately start recording the fluorescence intensity.
-
Data Analysis: Measure the peak fluorescence intensity, which corresponds to the intracellular calcium concentration. Plot the response against the antagonist concentration to determine the IC50 value.
Visualizations
Signaling Pathway of the Oxytocin Receptor
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR).
Caption: Oxytocin receptor signaling pathway.
Experimental Workflow for Antagonist Validation
The logical flow for validating a specific OTR antagonist is depicted below.
Caption: Experimental workflow for OTR antagonist validation.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Retosiban - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. SSR126768A (4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride): a new selective and orally active oxytocin receptor antagonist for the prevention of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
L-366,948: A Comparative Analysis of Cross-Reactivity with Vasopressin Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and selectivity of the oxytocin (B344502) antagonist, L-366,948, for vasopressin receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of research tools for studying the oxytocinergic and vasopressinergic systems.
Executive Summary
L-366,948 is a non-peptide antagonist of the oxytocin receptor (OTR). While it is widely used for its high affinity and selectivity for the OTR, understanding its potential cross-reactivity with the structurally similar vasopressin receptors (V1a, V1b, and V2) is critical for the accurate interpretation of experimental results. This guide summarizes the available binding affinity data, details relevant experimental protocols, and provides a visual representation of the associated signaling pathways.
While direct binding affinity data for L-366,948 across all vasopressin receptor subtypes is limited, data from the closely related compound L-368,899 in coyotes indicates a significant selectivity for the oxytocin receptor over the vasopressin V1a receptor. Studies on L-366,948 in porcine endometrium further support its selectivity for the OTR over the V1 receptor.
Comparative Binding Affinity
The following table summarizes the binding affinities (Ki) of the related compound L-368,899 for the coyote oxytocin and vasopressin V1a receptors. This data provides an estimate of the selectivity profile that can be expected for L-366,948. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Species | Ki (nM) | Selectivity (fold) |
| L-368,899 | Oxytocin Receptor | Coyote | 12.38[1] | ~41-fold vs. V1aR |
| Vasopressin V1a Receptor | Coyote | 511.6[1] |
Signaling Pathways and Antagonist Action
The activation of oxytocin and vasopressin receptors initiates distinct downstream signaling cascades. L-366,948, as an OTR antagonist, blocks the initiation of the OTR-mediated pathway. Understanding these pathways is essential for designing and interpreting functional assays.
Oxytocin and Vasopressin V1a/V1b Receptor Signaling
Oxytocin, as well as vasopressin acting on V1a and V1b receptors, primarily couple to Gq/11 proteins. This coupling activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Vasopressin V2 Receptor Signaling
The vasopressin V2 receptor, on the other hand, couples to Gs proteins. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The determination of binding affinities is crucial for understanding the selectivity of a compound. Radioligand binding assays are the gold standard for this purpose. Below are representative protocols for assessing binding to vasopressin receptors.
Radioligand Competition Binding Assay for Vasopressin V1a Receptor
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the V1a receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Human V1a receptor is stably expressed in Chinese Hamster Ovary (CHO) cells.
-
Cell membranes are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein).
-
Add a fixed concentration of a radiolabeled vasopressin analog, such as [³H]Arginine-Vasopressin ([³H]AVP).
-
Add varying concentrations of the unlabeled test compound (e.g., L-366,948).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition, providing complementary data to binding assays.
-
Calcium Mobilization Assay (for V1a and V1b receptors): This assay measures the increase in intracellular calcium concentration following receptor activation. Antagonism is determined by the ability of the test compound to block the agonist-induced calcium response.
-
cAMP Accumulation Assay (for V2 receptors): This assay quantifies the production of cyclic AMP following Gs-coupled receptor activation.[2][3][4] The inhibitory effect of an antagonist is measured by its ability to reduce the agonist-stimulated cAMP levels.
Conclusion
The available evidence strongly suggests that L-366,948 is a selective antagonist for the oxytocin receptor with significantly lower affinity for the vasopressin V1a receptor. A study on the closely related compound L-368,899 demonstrated a 40-fold greater selectivity for the oxytocin receptor over the V1a receptor in coyotes.[1] While quantitative data for L-366,948 at V1b and V2 receptors is not currently available, its established use as a selective OTR antagonist in various studies implies a favorable selectivity profile.
For researchers investigating the specific roles of the oxytocinergic system, L-366,948 remains a valuable tool. However, when studying processes where both oxytocin and vasopressin systems may be involved, it is crucial to consider the potential for cross-reactivity, especially at higher concentrations. The experimental protocols outlined in this guide provide a framework for independently verifying the selectivity of L-366,948 or other compounds in the specific experimental system being used.
References
A Comparative Analysis of Peptide and Non-Peptide Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of peptide and non-peptide oxytocin (B344502) receptor antagonists, offering a valuable resource for researchers and professionals in drug development. The following sections objectively compare the performance of these two classes of compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to Oxytocin Antagonists
Oxytocin, a nine-amino-acid peptide hormone, plays a crucial role in various physiological processes, most notably in uterine contractions during labor and lactation.[1] Consequently, antagonists of the oxytocin receptor (OTR) are of significant therapeutic interest, particularly for the management of preterm labor.[2][3][4] The development of OTR antagonists has progressed from peptide-based compounds, structurally related to oxytocin itself, to non-peptide small molecules with distinct pharmacological profiles.
Peptide Antagonists , such as the clinically approved drug Atosiban (B549348), are analogues of the endogenous oxytocin peptide.[4] They often exhibit high affinity and specificity for the OTR. However, their peptide nature generally results in poor oral bioavailability and short plasma half-lives, necessitating intravenous administration.[4][5]
Non-Peptide Antagonists , including compounds like Retosiban (B1680553), Barusiban, and L-368,899, have been developed to overcome the pharmacokinetic limitations of their peptide counterparts.[4][6][7] A key advantage of many non-peptide antagonists is their potential for oral bioavailability, which offers a less invasive and more convenient administration route.[3][6][7][8][9]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, primarily couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key factor in smooth muscle contraction. The OTR can also couple to other G-proteins, such as Gαi, which can modulate different downstream signaling pathways.[10]
Comparative Performance Data
The following tables summarize the quantitative data for representative peptide and non-peptide oxytocin antagonists.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Compound | Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Species |
| Atosiban | Peptide | Oxytocin Receptor | 4.9 ± 2.2 | - | Human |
| Oxytocin Receptor | - | - | Rat | ||
| Retosiban | Non-Peptide | Oxytocin Receptor | 0.65 | - | Human[11][12] |
| Oxytocin Receptor | 4.1 | - | Rat[12] | ||
| Barusiban | Peptide | Oxytocin Receptor | 0.8 | - | Human |
| L-368,899 | Non-Peptide | Oxytocin Receptor | - | 26 | Human Uterus[8][13] |
| Oxytocin Receptor | - | 8.9 | Rat Uterus[8][13][14] | ||
| Epelsiban (B1671370) | Non-Peptide | Oxytocin Receptor | - | - | Human |
Note: A direct comparison of Ki and IC50 values should be made with caution as they are often determined in different assay systems and conditions.
Table 2: Selectivity for Vasopressin Receptors
| Compound | Class | OTR Affinity (Ki or IC50, nM) | V1a Receptor Affinity (Ki or IC50, nM) | V2 Receptor Affinity (Ki or IC50, nM) | Selectivity (V1a/OTR) | Selectivity (V2/OTR) |
| Atosiban | Peptide | - | - | - | Mixed V1a antagonist activity | - |
| Retosiban | Non-Peptide | 0.65 (Ki) | >910 | >910 | >1400-fold[11][12] | >1400-fold[12] |
| L-368,899 | Non-Peptide | 8.9 (IC50, rat) | 370 | 570 | >40-fold[14] | >60-fold[14] |
Table 3: Pharmacokinetic Properties
| Compound | Class | Administration Route | Half-life (t½) | Oral Bioavailability (%) |
| Atosiban | Peptide | Intravenous | 13 ± 3 min (initial), 102 ± 18 min (terminal)[2] | Not applicable (IV only)[4] |
| Retosiban | Non-Peptide | Oral, Intravenous | 1.45 hours (oral)[15] | Orally active[12] |
| L-368,899 | Non-Peptide | Oral, Intravenous | 2 hours (IV, rat/dog)[8] | 14-18% (5 mg/kg, rat), 17-41% (25 mg/kg, rat)[8] |
| Epelsiban | Non-Peptide | Oral | ~1.5–3.0 hours[16] | Rapidly absorbed[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of oxytocin antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells) are prepared.[4]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled oxytocin ligand (e.g., [³H]oxytocin) and varying concentrations of the unlabeled antagonist.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit oxytocin-induced contractions in isolated uterine tissue.[17]
Methodology:
-
Tissue Preparation: Strips of myometrium (uterine muscle) are obtained from biopsies (e.g., from women undergoing cesarean section) and mounted in organ baths containing a physiological salt solution at 37°C.[17]
-
Contraction Induction: After an equilibration period, oxytocin is added to the bath to induce stable, rhythmic contractions.[17]
-
Antagonist Addition: The antagonist is then added in a cumulative, concentration-dependent manner.
-
Measurement: The frequency and amplitude of uterine contractions are recorded using a force transducer.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the force and frequency of contractions, and an IC50 value is determined.
Clinical Trial Insights
Clinical trials provide the ultimate test of an antagonist's efficacy and safety.
-
Atosiban: Is clinically approved in many countries for the treatment of preterm labor. It has been shown to be as effective as β2-adrenergic agonists but with a more favorable side-effect profile.[4]
-
Barusiban: Has demonstrated higher potency and a longer duration of action than atosiban in preclinical models.[21][22]
-
Epelsiban: Has been investigated for the treatment of premature ejaculation, demonstrating rapid oral absorption and a short half-life suitable for on-demand dosing. However, in a Phase 2 trial, it did not show a clinically or statistically significant effect on ejaculatory latency time compared to placebo.[16][23]
Conclusion
The development of oxytocin antagonists has evolved significantly, from peptide-based molecules to orally bioavailable non-peptide compounds.
Peptide antagonists , exemplified by Atosiban, are established therapeutic agents for preterm labor, administered intravenously. Their primary limitations are their poor oral bioavailability and short duration of action.
Non-peptide antagonists represent a diverse group of molecules with the potential for oral administration, offering a significant clinical advantage. Compounds like Retosiban have shown promise in early clinical trials for preterm labor, and others like L-368,899 have been valuable research tools due to their oral activity and ability to cross the blood-brain barrier.[3] The high selectivity of some non-peptide antagonists, such as Retosiban, for the oxytocin receptor over vasopressin receptors may also translate to an improved safety profile.
The choice between a peptide and a non-peptide antagonist will depend on the specific therapeutic application, desired route of administration, and required pharmacokinetic profile. The data presented in this guide provides a foundation for informed decision-making in the research and development of novel oxytocin receptor-targeting therapies.
References
- 1. mims.com [mims.com]
- 2. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Orally active, nonpeptide oxytocin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nonpeptide oxytocin antagonists: potent, orally bioavailable analogs of L-371,257 containing a 1-R-(pyridyl)ethyl ether terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Retosiban - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 15. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment of spontaneous preterm labourwith retosiban: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Barusiban, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
L-366948 as a Negative Control in Oxytocin Signaling Experiments: A Comparative Guide
In the intricate landscape of oxytocin (B344502) (OT) signaling research, the use of precise and well-characterized negative controls is paramount to ensure the validity of experimental findings. L-366948 has been utilized as an oxytocin receptor (OTR) antagonist, effectively blocking the downstream signaling cascade initiated by oxytocin. This guide provides a comprehensive comparison of this compound with other commercially available OTR antagonists, offering researchers the data and methodologies necessary to select the most appropriate negative control for their studies.
Performance Comparison of Oxytocin Receptor Antagonists
The ideal negative control in oxytocin signaling experiments should exhibit high affinity and selectivity for the oxytocin receptor, with minimal off-target effects on other receptors, particularly the structurally related vasopressin receptors (V1a, V1b, V2). The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and its alternatives for human and rat oxytocin and vasopressin receptors. A lower value indicates a higher binding affinity.
| Compound | Receptor (Species) | Binding Affinity (Ki/IC50, nM) | Selectivity (vs. hV1a) |
| This compound | hOTR | ~2.27 [1] | |
| rOTR | ~5.89 [1] | ||
| L-368,899 | hOTR | 8.9 - 26 [2] | ~41.5x |
| rOTR | 26[2] | ||
| hV1a | 370[2] | ||
| hV2 | 570[2] | ||
| coyote OTR | 12.38[3] | ~41.3x | |
| coyote V1a | 511.6[3] | ||
| L-371,257 | hOTR | 4.6 - 19 [4][5] | >800x (vs hV1a & hV2) [6] |
| rOTR | 19[4] | ||
| hV1a | 3,200[4] | ||
| hV2 | >10,000[4] | ||
| rV1a | 3.7[4][7] | ||
| Atosiban | hOTR | 81 - 397 [8][9] | 0.01x - 0.1x |
| hV1a | 3.5 - 4.7[8][9] | ||
| Barusiban | hOTR | 0.64 [9] | ~300x [9] |
| hV1a | ~11[9] | ||
| Retosiban (GSK221149A) | hOTR | 0.65 [1][10] | >1400x [1][10] |
| rOTR | 4.1[1] |
Note: The binding affinity values can vary between studies due to different experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the oxytocin signaling pathway and the experimental workflows used to characterize these compounds.
Oxytocin Receptor Signaling Pathway
Oxytocin binding to its G-protein coupled receptor (OTR) primarily activates the Gq/11 protein, initiating a cascade of intracellular events. This pathway is central to many of oxytocin's physiological effects.
Caption: Oxytocin signaling cascade via the Gq/PLC pathway.
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is a fundamental technique to determine the binding affinity of a compound for a specific receptor. This workflow outlines the key steps in a competitive binding experiment.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
Functional assays, such as the calcium mobilization assay, are essential to confirm that the binding of an antagonist translates to a functional blockade of the receptor.
Caption: Workflow for a calcium mobilization functional assay.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a representative method for determining the binding affinity of a test compound for the oxytocin receptor.
1. Materials and Reagents:
-
Cell membranes expressing the oxytocin receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Oxytocin
-
Unlabeled oxytocin (for determining non-specific binding)
-
Test compounds (e.g., this compound and alternatives)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
2. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration that yields adequate signal-to-noise.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or unlabeled oxytocin (1 µM final concentration for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]-Oxytocin (at a concentration near its Kd).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay Protocol
This protocol outlines a method to assess the functional antagonism of test compounds on oxytocin-induced calcium release.
1. Materials and Reagents:
-
Cells stably expressing the oxytocin receptor (e.g., CHO-K1/OXTR or HEK293 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Oxytocin
-
Test compounds (e.g., this compound and alternatives)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
2. Procedure:
-
Cell Seeding: Seed the OTR-expressing cells into a 384-well plate at an appropriate density and incubate overnight.[11]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.[12]
-
Compound Addition: Add the test compounds (this compound or alternatives) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Oxytocin Stimulation: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, inject a concentration of oxytocin that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence upon oxytocin stimulation is indicative of calcium mobilization. The ability of the test compound to inhibit this increase is quantified. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Conclusion
The selection of an appropriate negative control is a critical decision in oxytocin signaling research. While this compound is a known OTR antagonist, a comparative analysis of its binding affinity and selectivity against other available compounds is essential. Based on the presented data, antagonists like Retosiban and L-371,257 demonstrate superior selectivity for the oxytocin receptor over vasopressin receptors, which may make them more suitable negative controls in experiments where off-target effects are a significant concern. Researchers should carefully consider the specific requirements of their experimental system, including the species being studied, when choosing an OTR antagonist. The provided protocols offer a solid foundation for the in-house characterization and validation of these critical research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. L-371,257 | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. bioone.org [bioone.org]
- 10. Retosiban - Wikipedia [en.wikipedia.org]
- 11. genscript.com [genscript.com]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of L-366948: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results for the oxytocin (B344502) receptor antagonist L-366948. Data from the original publication is presented alongside findings from independent validation studies to offer a comprehensive overview of its pharmacological profile.
Executive Summary
This compound is a cyclic hexapeptide that has been characterized as a potent and selective antagonist of the oxytocin receptor. Originally described by Clineschmidt, Pettibone, and colleagues in 1991, this compound has been utilized in subsequent studies to investigate the role of the oxytocin system in various physiological processes. This guide summarizes the key quantitative data from the primary literature and independent validation efforts, providing detailed experimental protocols for pivotal assays and visualizing the relevant biological pathways and experimental workflows.
Comparative Data on this compound
The following tables present a summary of the key in vivo and in vitro data for this compound from its original publication and subsequent independent studies.
Table 1: In Vivo Antagonist Potency of this compound
| Species | Assay | Parameter | Value | Publication |
| Rat | Oxytocin-induced uterine contractions | AD50 | ~100 µg/kg i.v. | Clineschmidt et al., 1991[1] |
Table 2: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Parameter | Value | Publication |
| Oxytocin | Human (uterine) | Ka | 2.27 x 10⁸ M⁻¹ | Coleman et al., 1994 |
| Oxytocin | Rat (uterine) | Ka | 5.89 x 10⁸ M⁻¹ | Coleman et al., 1994 |
Table 3: Selectivity Profile of this compound
| Target | Species | Assay | Result | Publication |
| Prostaglandin F2α | Rat | Uterine Contraction | No effect on dose-response | Clineschmidt et al., 1991[1] |
| Vasopressin V1 Receptor | Rat | Pressor Effect | No antagonism at 3 mg/kg i.v. | Clineschmidt et al., 1991[1] |
| Vasopressin V2 Receptor | Rat | Antidiuretic Effect | No antagonism at 3 mg/kg i.v. | Clineschmidt et al., 1991[1] |
Table 4: Independent Functional Validation of this compound
| Species | Tissue/Cell Type | Assay | Finding | Publication |
| Pig | Endometrium | Oxytocin-induced phosphoinositide hydrolysis | This compound inhibited the response | Mirando et al., 1999 |
Experimental Protocols
Original In Vivo Antagonism Studies (Clineschmidt et al., 1991)
1. Antagonism of Oxytocin-Induced Uterine Contractions in Anesthetized Rats:
-
Animal Model: Female rats were anesthetized.
-
Procedure: A catheter was placed in a jugular vein for intravenous administration of compounds. Uterine contractions were monitored.
-
Challenge: Oxytocin was administered as an intravenous bolus at a dose of 1 µg/kg to induce uterine contractions.
-
Antagonist Administration: this compound was administered intravenously at various doses prior to the oxytocin challenge.
-
Endpoint: The dose of this compound required to reduce the oxytocin-induced uterine contractile response by 50% (AD50) was determined.[1]
2. Selectivity against Vasopressin V1 and V2 Receptors:
-
V1 Receptor (Pressor Effect): Pithed rats were used to assess changes in blood pressure. This compound was administered intravenously at 3 mg/kg, followed by a challenge with the vasopressin V1 receptor agonist.
-
V2 Receptor (Antidiuretic Effect): The antidiuretic response to a vasopressin V2 receptor agonist was measured in conscious rats. This compound was administered prior to the agonist challenge.
-
Endpoint: The ability of this compound to antagonize the respective responses was evaluated.[1]
Independent In Vitro Binding Affinity Study (Coleman et al., 1994)
1. Receptor Binding Assay:
-
Tissue Preparation: Cell membranes were prepared from human and rat uterine tissue.
-
Radioligand: Tritium-labeled oxytocin ([³H]OT) was used as the radioligand.
-
Procedure: Saturation analysis was performed by incubating the uterine cell membranes with [³H]OT in the presence of increasing concentrations of unlabeled this compound.
-
Data Analysis: The association constant (Ka) was calculated using nonlinear curve-fitting techniques to determine the binding affinity of this compound for the oxytocin receptor.
Visualizing the Science
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Oxytocin signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo antagonism studies.
Caption: Workflow for in vitro receptor binding affinity determination.
References
Benchmarking L-366948: A Comparative Guide to Newer Generation Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-366948 Against a New Wave of Oxytocin (B344502) Receptor Antagonists
The landscape of oxytocin receptor antagonists is continuously evolving, with newer compounds emerging that promise enhanced potency, selectivity, and pharmacokinetic profiles over earlier generations. This guide provides a comprehensive benchmark of the historical oxytocin antagonist, this compound, against a selection of these newer agents: atosiban (B549348), barusiban (B1609675), retosiban, L-368,899, and SSR-126768A. Through a detailed comparison of their performance, supported by experimental data, this document aims to equip researchers and drug development professionals with the critical information needed to select the most appropriate antagonist for their specific research needs.
Comparative Analysis of Receptor Binding Affinity and Selectivity
The affinity of an antagonist for the oxytocin receptor (OTR) and its selectivity over related receptors, particularly the vasopressin 1a receptor (V1aR), are critical determinants of its therapeutic potential and side-effect profile. The following tables summarize the in vitro binding affinities (Ki or IC50) and selectivity of this compound and its modern counterparts.
| Compound | Oxytocin Receptor (OTR) Binding Affinity (Ki/IC50, nM) | Species/Tissue | Reference |
| This compound | 2.5 (Ki) | Not Specified | [1] |
| Atosiban | Not specified in provided abstracts | ||
| Barusiban | 0.8 (Ki) | COS cells (human OTR) | [1] |
| Retosiban | 0.65 (Ki) | Human OTR | [2] |
| L-368,899 | 8.9 (IC50) | Rat uterus | [2] |
| 26 (IC50) | Human uterus | [2] | |
| 12.38 (Ki) | Coyote OTR | [3] | |
| SSR-126768A | 0.44 (Ki) | Not Specified | [1] |
| Compound | Selectivity (OTR vs. V1aR) | Notes | Reference |
| This compound | Specific for OTR over V1 receptors | Qualitative description | [4] |
| Atosiban | Mixed vasopressin V1a/oxytocin antagonist | ||
| Barusiban | Greater affinity for OTR than V1aR | [5] | |
| Retosiban | >1400-fold selective for OTR over vasopressin receptors | [2] | |
| L-368,899 | 40-70 times more selective for OTR than AVPR1a | [3] | |
| SSR-126768A | Selective for OTR | [1] |
In Vivo Efficacy: A Look at Preclinical Models
Direct head-to-head in vivo comparisons of this compound with the full spectrum of newer oxytocin antagonists are limited. However, available data from primate and rodent models provide valuable insights into their relative potency and duration of action in inhibiting uterine contractions, a key measure of tocolytic efficacy.
A study in pregnant baboons directly compared the in vivo activity of this compound and atosiban. The antagonist-response interval (ARI), a measure of the duration and intensity of the antagonist effect, was determined. The results indicated that this compound had a significantly lower ARI compared to atosiban and other tested antagonists, suggesting a weaker or shorter-lasting effect in this model[6].
In a cynomolgus monkey model of preterm labor, barusiban was found to be three to four times more potent than atosiban, with a significantly longer duration of action (>13-15 hours for barusiban versus 1-3 hours for atosiban)[7][8]. L-368,899 has also demonstrated in vivo efficacy by inhibiting spontaneous nocturnal uterine contractions in pregnant rhesus monkeys[9].
The following table summarizes key in vivo findings for the selected antagonists.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Pregnant Baboon | Showed the lowest antagonist-response interval compared to atosiban and other antagonists, indicating weaker/shorter action. | [6] |
| Atosiban | Pregnant Baboon, Cynomolgus Monkey | Effective in inhibiting oxytocin-induced uterine contractions. | [6][7] |
| Barusiban | Cynomolgus Monkey | 3-4 times more potent and has a much longer duration of action compared to atosiban. | [7][8] |
| L-368,899 | Pregnant Rhesus Monkey | Potent antagonist of spontaneous nocturnal uterine contractions. | [9] |
| SHR1653 (newer antagonist) | Anesthetized Rat | Exhibited significant, dose-dependent inhibition of uterine contractions. | [10] |
Experimental Protocols
For the purpose of reproducibility and to aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Oxytocin Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Oxytocin or a selective radio-labeled oxytocin antagonist.
-
Test compounds (this compound and newer antagonists) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Tocolytic Activity in a Pregnant Rat Model
Objective: To evaluate the in vivo efficacy of an oxytocin antagonist in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Time-mated pregnant rats (e.g., Sprague-Dawley, late gestation).
-
Anesthetic (e.g., isoflurane).
-
Oxytocin.
-
Test compounds (oxytocin antagonists) formulated for intravenous administration.
-
Intrauterine pressure catheter or uterine electromyography electrodes.
-
Data acquisition system.
Procedure:
-
Anesthetize the pregnant rat.
-
Implant an intrauterine pressure catheter or electrodes to monitor uterine activity.
-
Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.
-
Once a stable baseline of contractions is established, administer the test oxytocin antagonist intravenously as a bolus or infusion.
-
Record uterine activity continuously before, during, and after antagonist administration.
-
Analyze the data to determine the dose-dependent inhibition of contraction frequency and amplitude.
Visualizing the Landscape of Oxytocin Receptor Antagonism
To further clarify the concepts discussed, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for screening oxytocin antagonists.
Caption: Oxytocin Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for the Identification and Validation of Novel Oxytocin Antagonists.
References
- 1. karger.com [karger.com]
- 2. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 4. Intra-amniotic administration of lipopolysaccharide induces spontaneous preterm labor and birth in the absence of a body temperature change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for L-366948
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance for the proper disposal of the research chemical L-366948 based on best practices for laboratory safety and handling of similar compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
I. Immediate Safety and Handling for Disposal
As a research chemical and a potential oxytocin (B344502) receptor antagonist, this compound should be handled with caution. The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn, including:
-
A lab coat or chemical-resistant apron
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
Key Principles for Waste Containment:
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.
-
Maintain Chemical Compatibility: Ensure the waste container is made of a material compatible with the waste being collected (e.g., high-density polyethylene (B3416737) for solutions).
-
Avoid Mixing Wastes: Do not mix this compound waste with other incompatible waste streams.
-
Secure and Label: Keep waste containers tightly sealed when not in use. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazards.
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound waste.
Experimental Protocol: Disposal of this compound
-
Waste Collection:
-
Solid this compound: Collect any unused or expired solid this compound in a clearly labeled, sealed container. This is to be treated as hazardous chemical waste.
-
Solutions of this compound: Collect all solutions containing this compound in a compatible, sealed, and labeled liquid waste container. Secondary containment should be used to prevent spills. Do not dispose of these solutions down the sink.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated solid waste container for chemically contaminated items.
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol), and the rinsate must be collected as hazardous liquid waste.
-
-
Spill Management:
-
In the event of a spill, use an appropriate absorbent material to contain it.
-
Collect the contaminated absorbent material in a sealed bag or container for disposal as hazardous waste.
-
Clean the affected area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Complete all required waste disposal forms accurately, providing detailed information about the contents of the waste container.
-
IV. Data Presentation
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties for disposal are not available. The table below is a template that should be populated with information from a verified SDS if one becomes available.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not Available |
| Molecular Formula | Not Available |
| Physical State | Solid |
| Solubility | Not Available |
| Known Incompatibilities | Strong oxidizing agents (assumed) |
| Decomposition Products | Not Available |
V. Mandatory Visualizations
The following diagrams illustrate the general workflow for the safe disposal of a research chemical like this compound.
Essential Safety and Logistical Information for Handling L-366948
Chemical Identity:
-
Name: L-366948
-
Systematic Name: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
-
CAS Number: 127819-97-0
-
Molecular Formula: C₁₆H₁₃FN₂OS
Quantitative Data Summary
Due to the limited publicly available data for this compound, a comprehensive quantitative data table with specific exposure limits and toxicity values cannot be provided. The following table outlines general recommendations for handling research chemicals of unknown toxicity.
| Parameter | Recommended Value/Guideline | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound. | Precautionary principle for research chemicals with unknown toxicological profiles. |
| Storage Temperature | Store at -20°C for long-term stability. | General recommendation for preserving the integrity of research compounds. Short-term storage at room temperature may be acceptable for shipping.[1] |
| Solution Stability | Prepare solutions fresh and use on the same day. For short-term storage, aliquot and store at -20°C for up to one month. | General best practice to avoid degradation of the compound in solution.[1] |
Personal Protective Equipment (PPE) and Handling Procedures
Given the absence of specific hazard information, a cautious approach is mandatory. All work with this compound, in solid or solution form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Engineering Controls:
-
Primary: A properly functioning chemical fume hood is essential for all manipulations of this compound, including weighing, dissolving, and aliquoting.
-
Secondary: Ensure adequate general laboratory ventilation. An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment:
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashes, consider a chemically resistant apron.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Preparation: Before starting, ensure all necessary PPE is worn and the work will be conducted within a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of solid this compound to the vial.
-
Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, clearly labeled, sealed vials and store at -20°C.
Protocol for Accidental Release
-
Evacuation: Immediately evacuate the area of the spill.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a small spill, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, and national regulations.
Visualized Workflows
Caption: Workflow for the safe handling and use of this compound.
Caption: Step-by-step response to an accidental spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
